Kirel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-[6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNTARIOIRWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Kirrel Protein in Kidney Podocyte Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirrel (also known as Neph1) protein is a critical component of the kidney's glomerular filtration barrier, specifically localized to the slit diaphragm of podocytes. As a type I transmembrane glycoprotein and a member of the immunoglobulin superfamily, Kirrel is indispensable for maintaining the structural integrity and signaling functions of podocytes. Its interactions with other slit diaphragm proteins, particularly nephrin, and its role in regulating the actin cytoskeleton are central to preventing proteinuria and preserving kidney function. This technical guide provides an in-depth analysis of the function of Kirrel in kidney podocytes, detailing its signaling pathways, protein interactions, and the consequences of its dysfunction. It also presents key quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of nephrology and drug development.
Core Function of Kirrel in the Podocyte Slit Diaphragm
Kirrel is a cornerstone of the slit diaphragm, the specialized cell-cell junction between the interdigitating foot processes of adjacent podocytes. This intricate structure is a key determinant of glomerular permeability.[1][2] Kirrel's function can be broadly categorized into two interconnected roles: structural support and signal transduction.
1.1. Structural Integrity: The extracellular domain of Kirrel engages in both homophilic and heterophilic interactions with nephrin, another crucial slit diaphragm protein.[3] These interactions form a zipper-like scaffold that bridges the filtration slit, physically preventing the passage of large molecules like albumin from the blood into the urine. The cytoplasmic domain of Kirrel anchors this extracellular scaffold to the intracellular actin cytoskeleton via interactions with adaptor proteins such as podocin and ZO-1.[3] This connection is vital for maintaining the unique architecture of the podocyte foot processes.
1.2. Signal Transduction: Beyond its structural role, Kirrel is an active signaling molecule.[1][2] In response to various stimuli, including glomerular injury, Kirrel, in concert with nephrin, initiates intracellular signaling cascades that are essential for podocyte health and response to stress.[1][4] These signaling events primarily regulate the dynamic remodeling of the actin cytoskeleton, a process critical for maintaining the shape and function of the foot processes.[1]
Kirrel-Mediated Signaling Pathways
The intracellular domain of Kirrel is a hub for signaling activities that modulate the actin cytoskeleton. These pathways are crucial for both the maintenance of normal podocyte architecture and the response to injury.
2.1. Regulation of the Actin Cytoskeleton: The Kirrel-nephrin signaling complex is a key regulator of actin polymerization.[3] Upon activation, this complex transduces phosphorylation-mediated signals that lead to the assembly of an actin polymerization complex at the podocyte intercellular junction.[3] While the complete pathway is still under investigation, it is understood that the cytoplasmic tail of Kirrel is actively involved in signaling events that orchestrate the organization and modulation of the actin cytoskeleton.[1] Disruption of this signaling leads to foot process effacement, a hallmark of podocyte injury and nephrotic syndrome.[1]
2.2. Response to Glomerular Injury: In response to glomerular injury, Kirrel and nephrin trigger a downstream signaling cascade.[1][4] This can involve the phosphorylation of key tyrosine residues on the intracellular domains of these proteins. For instance, the Src family kinase Fyn has been shown to catalyze nephrin phosphorylation.[3] These phosphorylation events create docking sites for downstream signaling molecules, initiating a series of events that can lead to either adaptive and protective responses or, if the injury is severe or prolonged, pathological changes like foot process effacement and proteinuria.[1][4]
Signaling Pathway Diagram
Caption: Kirrel signaling at the podocyte slit diaphragm.
Protein Interactions
Kirrel's function is critically dependent on its interactions with a network of other proteins within the podocyte.
-
Nephrin: Forms a core structural and signaling complex with Kirrel at the slit diaphragm.[3]
-
Podocin: A hairpin-like membrane protein that localizes Kirrel and nephrin to lipid rafts and connects them to the cytoskeleton.
-
ZO-1 (Zonula occludens-1): A scaffolding protein that links the Kirrel-nephrin complex to the actin cytoskeleton.[3] The interaction between Kirrel and ZO-1 is crucial for maintaining the structural integrity of the slit diaphragm.
-
Par3/Par6/aPKC complex: The Kirrel-nephrin complex binds to this polarity complex to regulate podocyte cell polarity.[3]
Consequences of Kirrel Dysfunction
Mutations in the KIRREL gene or disruption of Kirrel protein function have severe consequences for glomerular filtration.
4.1. Steroid-Resistant Nephrotic Syndrome (SRNS): Homozygous mutations in the KIRREL1 gene are a cause of SRNS, a condition characterized by heavy proteinuria that does not respond to steroid therapy and often progresses to end-stage renal disease.[1][5]
4.2. Podocyte Foot Process Effacement: Deletion of Kirrel in mouse models leads to the effacement, or flattening, of podocyte foot processes.[1] This structural change disrupts the slit diaphragm and leads to a loss of the glomerular filtration barrier's integrity.
4.3. Proteinuria: The breakdown of the filtration barrier due to Kirrel dysfunction results in the leakage of large amounts of protein, primarily albumin, into the urine. Quantification of proteinuria in Kirrel knockout mouse models confirms this critical functional consequence.
4.4. Mislocalization of Kirrel: Studies have shown that mutations in Kirrel can lead to its mislocalization away from the podocyte cell membrane, with accumulation in subcellular compartments like early endosomes, the Golgi apparatus, and lysosomes.[1] This defective trafficking prevents Kirrel from performing its function at the slit diaphragm and impairs intercellular integrity.[1]
Quantitative Data
| Parameter | Value/Observation | Organism/System | Reference |
| Predicted Molecular Weight (Kirrel A) | ~87 kDa | In silico | [6] |
| Predicted Molecular Weight (Kirrel B) | ~70 kDa | In silico | [6] |
| Kirrel mRNA Expression in Myogenesis | Gradual reduction during differentiation | Mouse C2C12 cells | [6] |
| Effect of Kirrel Knockout | Perinatal lethality and proteinuria | Mouse | [6] |
| Urine Protein/Creatinine Ratio in MRL/lpr mice (model of lupus nephritis) | Significantly elevated compared to control | Mouse | [7] |
Experimental Protocols
6.1. Immunofluorescence Staining of Kirrel in Cultured Human Podocytes
This protocol is adapted from methodologies described in studies investigating Kirrel mislocalization.[4]
Objective: To visualize the subcellular localization of Kirrel protein in cultured human podocytes.
Materials:
-
Cultured human podocytes on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-FLAG antibody (if using FLAG-tagged Kirrel constructs) or a specific anti-Kirrel antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Grow human podocytes on sterile glass coverslips in appropriate culture medium. For studies of mutant proteins, podocytes can be stably transfected with FLAG-tagged wild-type or mutant Kirrel constructs.
-
Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If staining for intracellular epitopes of Kirrel or co-localizing with intracellular markers, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. For staining extracellular epitopes (as with an N-terminal FLAG-tag), this step should be skipped.[4]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash the coverslips once with PBS and then mount them onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a confocal microscope. Acquire images at appropriate wavelengths for the fluorophores used.
6.2. Co-Immunoprecipitation of Kirrel and Associated Proteins
Objective: To investigate the in vivo or in vitro interaction between Kirrel and its binding partners (e.g., ZO-1).
Materials:
-
Podocyte cell lysate or kidney tissue homogenate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against Kirrel
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blotting (anti-Kirrel and anti-putative binding partner)
Procedure:
-
Lysate Preparation: Lyse cultured podocytes or homogenized kidney tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against Kirrel to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer. Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil to elute and denature the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform Western blotting using antibodies against Kirrel (to confirm successful immunoprecipitation) and the putative interacting protein (e.g., ZO-1).
Experimental Workflow Diagram
Caption: Key experimental workflows for studying Kirrel protein.
Conclusion and Future Directions
Kirrel is a multifaceted protein that is fundamental to the integrity and function of the kidney's filtration barrier. Its roles in maintaining the structure of the slit diaphragm and in mediating crucial signaling pathways that govern the podocyte's actin cytoskeleton are well-established. Dysfunction of Kirrel is directly implicated in the pathogenesis of nephrotic syndrome.
Future research should focus on further elucidating the downstream effectors of Kirrel-mediated signaling to identify novel therapeutic targets. A deeper understanding of the mechanisms that regulate Kirrel expression and localization at the slit diaphragm could also pave the way for interventions aimed at preserving or restoring podocyte function in the face of glomerular diseases. The development of small molecules or biologics that can modulate Kirrel's interactions or signaling activity holds promise for the treatment of proteinuric kidney diseases.
References
- 1. Mutations in KIRREL1, a slit diaphragm component, cause steroid-resistant nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Kirrel1 kirre like nephrin family adhesion molecule 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutations in KIRREL1, a slit diaphragm component, cause steroid-resistant nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of novel Kirrel isoform during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Kirrel Gene Family in Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirrel gene family, comprising Kirrel1 (Neph1), Kirrel2 (Neph3/Kirrel3L), and Kirrel3 (Neph2), encodes a group of transmembrane proteins belonging to the immunoglobulin (Ig) superfamily.[1] These proteins act as cell adhesion molecules and play crucial roles in the development and function of the nervous system.[1][2] Initially characterized for their function in the kidney, recent research has increasingly highlighted their importance in neuronal migration, axon fasciculation, and synapse formation.[2][3] Dysregulation of Kirrel gene expression, particularly KIRREL3, has been implicated in several neurodevelopmental disorders, including autism spectrum disorder (ASD) and intellectual disability, making this gene family a significant area of investigation for novel therapeutic strategies.[2][4][5] This technical guide provides an in-depth overview of the expression of the Kirrel gene family in neuronal development, focusing on quantitative data, experimental methodologies, and key signaling pathways.
Data Presentation: Expression and Phenotypes
The following tables summarize quantitative data related to the expression of the Kirrel gene family and the phenotypes observed in knockout mouse models.
Table 1: Expression of Kirrel3 mRNA in Human and Mouse Brain Regions [6]
| Brain Region | Human Expression (nTPM) | Mouse Expression |
| Cerebral Cortex | High | High |
| Thalamus | High | High |
| Cerebellum | High | High |
| Amygdala | High | High |
| Hippocampus | High | High |
| Olfactory Bulb | High | High |
nTPM: normalized Transcripts Per Million. Data is qualitative ("High") as specific numerical values were not consistently available across datasets. Source data from GTEx, Human Protein Atlas, BioGPS, and Allen Brain Atlas.
Table 2: Cellular Expression of Kirrel3 in the Brain [5][6]
| Cell Type | Expression Status | Brain Region |
| Excitatory Neurons | Enriched | Amygdala, Hippocampal Dentate Gyrus (DG) |
| Inhibitory Neurons | Enriched | LAMP5-LHX6, Chandelier, and MGE-derived interneurons |
| Oligodendrocytes | Enriched | - |
Table 3: Phenotypes of Kirrel3 Knockout Mice [2][6]
| Phenotype Category | Observation |
| Social Behavior | Subtle deficits in social recognition, reduced male-male aggression.[6] |
| Cognitive Function | Impaired novel object memory, impaired contextual memory discrimination.[6] |
| Motor Function | Hyperactivity in open field tests, enhanced coordination on rotarod tasks.[6] |
| Sensory Processing | Deficit in processing high-intensity sounds.[6] |
| Synaptic Structure | Significant reduction in mossy fiber filopodia synapses in the hippocampus.[6] |
| Neuronal Activity | Increased CA3 neuron activity.[6] |
Signaling Pathways and Molecular Interactions
Kirrel proteins, particularly Kirrel3, function primarily through homophilic cell adhesion, where the extracellular domain of a Kirrel protein on one cell binds to the same Kirrel protein on an adjacent cell.[7] This interaction is crucial for processes like axon coalescence and synapse formation.[7] While a complete intracellular signaling cascade is still under investigation, several key interactions have been identified.
Kirrel3-Mediated Synapse Formation
In the hippocampus, Kirrel3 is essential for the formation of synapses between the mossy fibers of dentate gyrus (DG) neurons and GABAergic interneurons.[8][9] This process is mediated by the homophilic binding of Kirrel3 expressed on both the presynaptic (DG neuron) and postsynaptic (GABAergic neuron) cells.
Caption: Kirrel3-mediated homophilic binding at the synapse.
Interaction with Postsynaptic Density Proteins
Kirrel3 has been shown to interact with the postsynaptic scaffolding protein PSD-95 through its C-terminal PDZ domain-binding motif.[10][11] This interaction suggests a role for Kirrel3 in anchoring the synaptic adhesion complex to the postsynaptic density and potentially modulating synaptic strength.
Caption: Interaction of Kirrel3 with PSD-95.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the Kirrel gene family. Below are outlines of key experimental protocols.
In Situ Hybridization for Kirrel mRNA Detection
This protocol is used to visualize the spatial expression pattern of Kirrel mRNA in brain tissue sections.
1. Probe Preparation:
-
Linearize a plasmid containing the Kirrel cDNA of interest.
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using in vitro transcription with a kit (e.g., from Roche).
-
Purify the probe and verify its integrity and concentration.
2. Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose/PBS solution gradient.
-
Embed the brain in an appropriate medium (e.g., OCT) and section on a cryostat (16-20 µm).
-
Mount sections on coated slides.
3. Hybridization:
-
Pretreat sections with proteinase K to improve probe accessibility.
-
Acetylate the sections to reduce background signal.
-
Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize with the DIG-labeled probe overnight at 65°C in a humidified chamber.
4. Washing and Detection:
-
Perform stringent washes in SSC buffer at 65°C to remove unbound probe.
-
Block the sections with a blocking solution (e.g., containing sheep serum).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash to remove unbound antibody.
-
Develop the color reaction using NBT/BCIP substrate until the desired signal intensity is reached.
-
Stop the reaction, dehydrate the sections, and mount with a coverslip.
Caption: In Situ Hybridization Workflow.
Immunohistochemistry for Kirrel Protein Localization
This protocol is used to visualize the subcellular localization of Kirrel proteins in neurons.
1. Tissue/Cell Preparation:
-
For tissue sections, follow the fixation and sectioning protocol as for in situ hybridization.
-
For cultured neurons, fix with 4% PFA for 15-20 minutes at room temperature.
2. Staining:
-
Permeabilize the cells/tissue with a detergent (e.g., Triton X-100) in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., containing goat serum and BSA) for 1 hour.
-
Incubate with a primary antibody specific to the Kirrel protein of interest overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
3. Imaging:
-
Visualize the staining using a confocal or fluorescence microscope.
References
- 1. Mice lacking the synaptic adhesion molecule Neph2/Kirrel3 display moderate hyperactivity and defective novel object preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormal behaviours relevant to neurodevelopmental disorders in Kirrel3-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Kirrel3-Mediated Synapse Formation Is Attenuated by Disease-Associated Missense Variants | Journal of Neuroscience [jneurosci.org]
- 5. Frontiers | Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease [frontiersin.org]
- 6. Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and structural basis of olfactory sensory neuron axon coalescence by Kirrel receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Autism-Associated Gene Kirrel3 in Developed Synapse Maintenance – RANGE: Journal of Undergraduate Research (2023) [uen.pressbooks.pub]
- 9. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus | eLife [elifesciences.org]
- 10. Frontiers | Increased Excitatory Synaptic Transmission of Dentate Granule Neurons in Mice Lacking PSD-95-Interacting Adhesion Molecule Neph2/Kirrel3 during the Early Postnatal Period [frontiersin.org]
- 11. Increased Excitatory Synaptic Transmission of Dentate Granule Neurons in Mice Lacking PSD-95-Interacting Adhesion Molecule Neph2/Kirrel3 during the Early Postnatal Period - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kirrel Protein Signaling Pathways in Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirrel family of immunoglobulin superfamily cell adhesion molecules plays a pivotal role in mediating cell-cell recognition and adhesion in a variety of biological processes, from the intricate wiring of the nervous system to the filtration barrier of the kidney. These single-pass transmembrane proteins, including Kirrel1 (also known as NEPH1), Kirrel2, and Kirrel3, are crucial for tissue development and homeostasis. Dysregulation of Kirrel protein function has been implicated in neurological disorders such as autism spectrum disorder and intellectual disability, as well as in kidney diseases like nephrotic syndrome.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways governed by Kirrel proteins in cell adhesion, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Signaling Pathways Involving Kirrel Proteins
Kirrel proteins primarily mediate cell adhesion through homophilic and heterophilic interactions. These binding events initiate intracellular signaling cascades that influence cell morphology, migration, and synapse formation. Two major signaling pathways have been identified to be modulated by Kirrel proteins: the Hippo signaling pathway and the PI3K/AKT/mTOR pathway.
Homophilic and Heterophilic Adhesion
Kirrel proteins exhibit homophilic binding, where a Kirrel protein on one cell binds to the same type of Kirrel protein on an adjacent cell. For instance, Kirrel3 mediates synapse formation between specific neurons through such homophilic interactions.[2][4] In addition to homophilic binding, Kirrel proteins can also engage in heterophilic interactions. A notable example is the interaction between Kirrel1 (NEPH1) and Nephrin, another immunoglobulin superfamily protein, which is essential for the formation and maintenance of the slit diaphragm in kidney podocytes.[5][6]
Kirrel1 and the Hippo Signaling Pathway
Recent evidence has established a direct link between Kirrel1 and the Hippo signaling pathway, a crucial regulator of organ size and cell proliferation.[7] Kirrel1 acts as a cell surface receptor that, upon cell-cell contact, recruits the scaffold protein SAV1 (Salvador homolog 1) to the plasma membrane. This recruitment is mediated by the direct interaction between the intracellular domain of Kirrel1 and SAV1.[8] The localization of SAV1 at the cell membrane facilitates the activation of the core Hippo kinase cascade, consisting of MST1/2 and LATS1/2 kinases. Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, thereby suppressing cell proliferation and promoting apoptosis.[4][9] This Kirrel1-mediated activation of the Hippo pathway in response to cell adhesion provides a mechanism for contact inhibition of cell growth.
Kirrel1-mediated activation of the Hippo signaling pathway.
Kirrel Proteins and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. While the precise mechanisms are still under investigation, studies have shown that Kirrel proteins can modulate this pathway.[10][11] Activation of receptor tyrosine kinases (RTKs) by growth factors is a primary trigger for the PI3K/AKT/mTOR pathway. It is hypothesized that Kirrel proteins, through their role in cell adhesion and organization of membrane domains, may influence the activity of RTKs or downstream signaling components. Upon activation, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a range of downstream targets, including mTOR (mammalian target of rapamycin), which in turn promotes protein synthesis and cell growth.[3][6][12][13]
Modulation of the PI3K/AKT/mTOR pathway by Kirrel proteins.
Quantitative Data on Kirrel Protein Interactions
Understanding the biophysical parameters of Kirrel protein interactions is crucial for elucidating their function and for the development of targeted therapeutics. Surface Plasmon Resonance (SPR) is a powerful technique for quantifying the kinetics and affinity of protein-protein interactions.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| HGF - NEPH1 (Kirrel1) | SPR | 25.7 nM | [14] |
| HGF - Nephrin | SPR | 0.4 nM | [14] |
Note: Quantitative data for Kirrel homodimerization is currently limited in the publicly available literature. The provided data highlights the affinity of a growth factor to Kirrel1 and its binding partner Nephrin.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study Kirrel protein signaling in cell adhesion.
Co-Immunoprecipitation (Co-IP) of Kirrel1 and SAV1
This protocol is adapted from studies demonstrating the interaction between Kirrel1 and the Hippo pathway component SAV1.[8]
Objective: To determine if Kirrel1 and SAV1 physically interact within a cell.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged Kirrel1 (e.g., Myc-Kirrel1-HA) and tagged SAV1 (e.g., Flag-SAV1)
-
Transfection reagent (e.g., PEI)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Flag antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-Myc and anti-Flag)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Co-transfect cells with plasmids encoding Myc-Kirrel1-HA and Flag-SAV1 using a suitable transfection reagent.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (total cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-Flag antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
Co-Immunoprecipitation workflow for Kirrel1-SAV1 interaction.
Cell Aggregation Assay for Kirrel3 Homophilic Adhesion
This protocol is based on methods used to demonstrate the homophilic binding of Kirrel3.[8]
Objective: To assess the ability of Kirrel3 to mediate cell-cell aggregation.
Materials:
-
CHO (Chinese Hamster Ovary) or HEK293T cells
-
Expression plasmid for Kirrel3 (e.g., mCherry-2A-FLAG-Kirrel3-pBOS) and a control plasmid (e.g., mCherry-pBOS)
-
Transfection reagent
-
HEPES Mg2+-free (HMF) buffer
-
0.01% Trypsin in HMF
-
24-well plates coated with 1% BSA in HMF
-
Nutator or orbital shaker
Procedure:
-
Cell Culture and Transfection:
-
Culture CHO or HEK293T cells to 70-80% confluency.
-
Transfect cells with the Kirrel3 expression plasmid or the control plasmid.
-
Incubate for 48 hours post-transfection.
-
-
Cell Dissociation and Preparation:
-
Wash cells with HMF buffer.
-
Detach cells using 0.01% trypsin in HMF.
-
Centrifuge the detached cells and resuspend in HMF.
-
Count the cells and adjust the concentration to 1 x 10^5 cells per well.
-
-
Aggregation Assay:
-
Add 100,000 cells to each well of a pre-coated 24-well plate.
-
Place the plate on a nutator at 37°C for 90 minutes to allow for aggregation.
-
-
Quantification:
-
Image the wells using a fluorescence microscope.
-
Quantify the degree of aggregation by measuring the size and number of cell clusters. This can be done using image analysis software by calculating the ratio of the area of aggregated cells to the total area of fluorescent cells.
-
Cell aggregation assay workflow for Kirrel3.
Yeast Two-Hybrid (Y2H) Screen for Kirrel3 Interacting Proteins
The yeast two-hybrid system is a powerful genetic method to identify protein-protein interactions.[7][9]
Objective: To screen a cDNA library for proteins that interact with the intracellular domain of Kirrel3.
Principle: The intracellular domain of Kirrel3 is fused to the DNA-binding domain (DBD) of a transcription factor (the "bait"). A library of cDNA clones is fused to the activation domain (AD) of the same transcription factor (the "prey"). If the bait and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for selection and identification of the interacting prey protein.
Generalized Protocol:
-
Bait Plasmid Construction:
-
Clone the cDNA encoding the intracellular domain of Kirrel3 into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.
-
-
Bait Characterization:
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
-
Library Screening:
-
Transform a pre-transformed yeast cDNA library (fused to the GAL4 activation domain) with the bait plasmid.
-
Alternatively, co-transform the bait plasmid and the library plasmid into the yeast reporter strain.
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for colonies where an interaction is occurring.
-
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Validation of Interactions:
-
Re-transform the identified prey plasmids with the original bait plasmid and a control bait plasmid into the yeast reporter strain to confirm the specificity of the interaction.
-
Further validate the interaction using an independent method, such as co-immunoprecipitation.
-
Logical principle of the Yeast Two-Hybrid system.
Conclusion
Kirrel proteins are integral players in cell adhesion, orchestrating complex signaling pathways that are fundamental to development and tissue function. Their engagement in homophilic and heterophilic interactions triggers intracellular cascades, including the Hippo and PI3K/AKT/mTOR pathways, thereby regulating critical cellular processes. The methodologies detailed in this guide provide a robust framework for the continued investigation of Kirrel protein function. A deeper understanding of these signaling networks will not only advance our knowledge of fundamental cell biology but also pave the way for the development of novel therapeutic strategies for a range of associated diseases. Further research is warranted to obtain more quantitative biophysical data on Kirrel interactions and to fully elucidate the intricate downstream signaling events.
References
- 1. Gene information | Lipid Droplet Knowledge Portal [lipiddroplet.org]
- 2. elifesciences.org [elifesciences.org]
- 3. youtube.com [youtube.com]
- 4. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 8. Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. ulab360.com [ulab360.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. KIRREL1 kirre like nephrin family adhesion molecule 1 [Phalacrocorax aristotelis] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Discovery of Novel Kirrel Protein Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kin of Irre-like (Kirrel) family of proteins are type I transmembrane glycoproteins belonging to the immunoglobulin superfamily. They are known to play crucial roles in cell-cell adhesion and signaling in various tissues, including the kidney, muscle, and nervous system. Recent research has unveiled the existence of novel Kirrel protein isoforms, generated through alternative splicing of the Kirrel genes. These newly discovered isoforms often exhibit unique structural features, such as truncated cytoplasmic domains, which can lead to altered signaling capabilities and distinct functional roles. This technical guide provides an in-depth overview of the discovery of these novel Kirrel isoforms, focusing on their characterization, the experimental methodologies employed in their identification, and their involvement in key signaling pathways.
Newly Discovered Kirrel Isoforms
Alternative splicing of Kirrel transcripts has been shown to generate multiple protein isoforms with distinct structural and functional properties. Two key examples are the discovery of a novel Kirrel isoform in myogenesis and several splice variants of Kirrel3 in skeletal muscle and the brain.
Kirrel B: A Novel Isoform in Myogenesis
A novel murine Kirrel isoform, termed Kirrel B, has been identified during in vitro myogenesis.[1][2] This isoform arises from a missed splice site in exon 14 of the Kirrel gene, resulting in a truncated cytoplasmic domain compared to the previously known Kirrel A isoform.[1] Notably, the protein expression of Kirrel B is inversely correlated with the occurrence of cell fusion events during myogenesis, a stark contrast to the expression patterns of its Drosophila homologs, Roughest (Rst) and Kin of Irre (Kirre).[1][2] Chemical inhibition of myoblast fusion leads to an upregulation of Kirrel B protein levels, further supporting its inverse relationship with this critical developmental process.[1][2]
Structurally, the truncation of the cytoplasmic domain in Kirrel B results in the loss of a GRB2-binding motif. This motif in Kirrel A is known to be involved in inducing actin nucleation at the plasma membrane, a process essential for muscle cell fusion.[1] The absence of this motif in Kirrel B suggests it may have different signaling capabilities compared to Kirrel A.
Kirrel3 Splice Variants
Studies in adult human skeletal muscle have identified at least three alternatively spliced mRNA transcripts of the Kirrel3 gene.[3][4] Two of these splice variants had not been previously described in human muscle.[3] The expression of Kirrel3 mRNA in adult human skeletal muscle is often sporadic and at low to moderate levels, suggesting a pulsatile expression pattern.[3][4] Western blot analysis has confirmed the presence of several anti-Kirrel3 immunoreactive proteins, indicating the existence of different isoforms or post-translational modifications.[3]
Furthermore, a comprehensive analysis of the mouse hippocampus using targeted, long-read mRNA sequencing has identified 19 distinct Kirrel3 isoforms, including predicted transmembrane and secreted forms.[5] This highlights the extensive diversity of Kirrel3 isoforms in the brain. Analysis of human brain tissue has also revealed 11 Kirrel3 isoforms.[5] This diversity arises from the alternative and independent use of protein-domain coding exons and alternative translation-stop signals.[5]
Quantitative Data on Kirrel Isoform Expression
The following tables summarize the available quantitative data on the expression of novel Kirrel isoforms.
Table 1: Relative mRNA Expression of Total Kirrel (A and B isoforms) during C2C12 Myoblast Differentiation [6][7]
| Differentiation Time (hours) | Mean Relative Kirrel mRNA Expression (Fold Change vs. 0h) | Standard Error of the Mean (SEM) | P-value (vs. 20-22h) |
| 20-22 | 1.20 | 0.05 | - |
| 40-42 | 0.92 | 0.07 | < 0.05 |
| 70-72 | 0.66 | 0.03 | < 0.05 |
Table 2: Predicted Molecular Weights of Murine Kirrel A and Kirrel B Isoforms [1][7]
| Isoform | Predicted Molecular Weight (kDa) |
| Kirrel A | 87.19 |
| Kirrel B | 69.98 |
Signaling Pathways Involving Kirrel Proteins
Kirrel proteins are integral components of complex signaling networks that regulate cell proliferation, differentiation, and survival. Two prominent pathways in which Kirrel proteins, particularly KIRREL1, have been implicated are the Hippo and PI3K/AKT/mTOR pathways.
The Hippo Signaling Pathway
KIRREL1 acts as a cell surface tumor suppressor gene involved in the Hippo signaling pathway.[8] It functions upstream of the core Hippo kinases LATS1/2.[2] KIRREL1 directly interacts with the scaffold protein SAV1, recruiting it to the cell membrane.[2][8] This recruitment is crucial for the activation of the Hippo pathway. The intracellular C-terminal domain of KIRREL1 interacts with both SAV1 and LATS1/2, promoting the activation of LATS1/2 by MST1/2 kinases.[1][9] This leads to the phosphorylation and inhibition of the transcriptional coactivators YAP and TAZ, thereby suppressing cell proliferation.[1][9]
The PI3K/AKT/mTOR Signaling Pathway
KIRREL has been shown to promote the proliferation and angiogenesis of gastric cancer cells through the activation of the PI3K/AKT/mTOR pathway.[9] Overexpression of KIRREL leads to increased phosphorylation of PI3K, AKT, and mTOR.[9] This signaling cascade is a critical regulator of cell growth, survival, and metabolism. The activation of this pathway by KIRREL suggests a role for this protein in tumorigenesis and highlights it as a potential therapeutic target.
Experimental Protocols
The discovery and characterization of novel Kirrel isoforms rely on a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Novel Isoform Discovery
The identification of novel protein isoforms typically follows a multi-step workflow that integrates transcriptomic and proteomic approaches.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Kirrel Isoform Identification
Objective: To detect and amplify specific mRNA transcripts of Kirrel isoforms.
Materials:
-
Total RNA isolated from cells or tissues of interest.
-
Reverse transcriptase enzyme and buffer.
-
dNTPs.
-
Oligo(dT) primers or random hexamers.
-
Taq DNA polymerase and buffer.
-
Forward and reverse primers specific to the Kirrel isoform(s) of interest.
-
Nuclease-free water.
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, nuclease-free tube, combine 1-2 µg of total RNA, 1 µl of oligo(dT) or random hexamer primers, and nuclease-free water to a final volume of 10 µl.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µl of 5x reaction buffer, 1 µl of RNase inhibitor, 2 µl of 10 mM dNTP mix, and 1 µl of reverse transcriptase.
-
Add 10 µl of the master mix to the RNA-primer mixture.
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
-
-
Polymerase Chain Reaction (PCR):
-
Prepare a PCR master mix containing 2.5 µl of 10x PCR buffer, 0.5 µl of 10 mM dNTPs, 1 µl of 10 µM forward primer, 1 µl of 10 µM reverse primer, 0.25 µl of Taq DNA polymerase, and nuclease-free water to a final volume of 23 µl per reaction.
-
Add 2 µl of the cDNA template to each PCR tube containing 23 µl of the master mix.
-
Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need optimization based on primers):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Analysis:
-
Analyze the PCR products by electrophoresis on a 1-2% agarose gel stained with a DNA-binding dye.
-
Visualize the DNA bands under UV light to determine the presence and size of the amplified Kirrel isoform transcripts.
-
For confirmation, PCR products can be purified from the gel and sent for Sanger sequencing.
-
Western Blotting for Kirrel Isoform Detection
Objective: To detect and analyze the expression of Kirrel protein isoforms.
Materials:
-
Cell or tissue lysates.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
Electrophoresis apparatus and power supply.
-
Transfer apparatus (wet or semi-dry) and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to Kirrel (ideally isoform-specific if available).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDA or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody concentration should be determined empirically, but a starting point is often 1:1000).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Immunoprecipitation (IP) of Kirrel Proteins
Objective: To isolate Kirrel proteins and their interacting partners from a complex mixture.
Materials:
-
Cell or tissue lysates.
-
IP lysis buffer (less stringent than for Western blotting, e.g., containing non-ionic detergents like NP-40 or Triton X-100).
-
Primary antibody against Kirrel.
-
Protein A/G-agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
Protocol:
-
Lysate Preparation:
-
Prepare cell or tissue lysates using an appropriate IP lysis buffer with protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary anti-Kirrel antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the Kirrel protein and its binding partners from the beads by resuspending them in elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.
-
Conclusion
The discovery of novel Kirrel protein isoforms through alternative splicing has added a new layer of complexity to our understanding of this important protein family. The distinct structural features and expression patterns of these isoforms suggest they have specialized functions in various physiological processes, from muscle development to synaptic plasticity. The methodologies outlined in this guide provide a framework for the continued identification and characterization of new Kirrel isoforms and their roles in health and disease. Further research in this area, particularly focusing on isoform-specific functions and their involvement in signaling pathways, holds significant promise for the development of novel therapeutic strategies for a range of human disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. KIRREL promotes the proliferation of gastric cancer cells and angiogenesis through the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kirrel Protein Structure and Domain Organization
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Kirrel (Kin of IRRE-like) family of proteins are type I transmembrane glycoproteins belonging to the immunoglobulin (Ig) superfamily. Comprising three members in mammals—Kirrel1 (NEPH1), Kirrel2 (NEPH3), and Kirrel3 (NEPH2)—these proteins are crucial players in cell-cell adhesion and recognition events.[1] They are vital for the structural integrity of the kidney's glomerular slit diaphragm and play significant roles in neuronal development and synapse formation.[1][2] Recent evidence has also implicated Kirrel1 as a key upstream regulator of the Hippo tumor suppressor pathway, highlighting its potential as a therapeutic target.[3][4] This document provides a comprehensive technical overview of the Kirrel protein structure, domain organization, signaling functions, and the experimental methodologies used for their characterization.
Core Structure and Domain Organization
Kirrel family proteins share a conserved modular architecture consisting of an N-terminal extracellular domain (ECD), a single-pass transmembrane domain (TM), and a C-terminal intracellular domain (ICD).[3]
-
Extracellular Domain (ECD): The ECD is responsible for mediating cell-cell interactions through homophilic and heterophilic binding. It is composed of five tandem Ig-like domains.[3][5] This region facilitates interactions with other adhesion molecules, such as nephrin, and is essential for the formation of cellular junctions.[6]
-
Transmembrane Domain (TM): A single alpha-helical segment that anchors the protein within the cell membrane. The proper localization of Kirrel to the plasma membrane via this domain is critical for its signaling functions.[3]
-
Intracellular Domain (ICD): The ICD acts as a signaling hub, coupling extracellular adhesion events to intracellular signaling cascades. This domain contains motifs for protein-protein interactions, including binding sites for scaffolding proteins and signaling molecules.[3][7]
Two major isoforms of Kirrel1 have been identified, Kirrel A and Kirrel B, which differ in their intracellular domains. The longer isoform, Kirrel A, contains key signaling motifs, including a GRB2-binding motif and a C-terminal PDZ binding motif, which are absent in the truncated Kirrel B isoform.[7] This structural difference suggests distinct signaling capabilities for each isoform.
Quantitative Data and Biophysical Properties
Quantitative analysis is essential for understanding the molecular basis of Kirrel function. The table below summarizes key quantitative parameters for Kirrel proteins based on available literature. Note that specific binding affinities for many Kirrel interactions are not yet widely reported.
| Parameter | Protein/Complex | Value | Method | Reference |
| Molecular Weight (Predicted) | Murine Kirrel A | ~87 kDa | In Silico Analysis | [7] |
| Murine Kirrel B | ~70 kDa | In Silico Analysis | [7] | |
| Amino Acid Length | Human Kirrel1 | 789 aa | Sequence Data | [7] |
| Murine Kirrel B | 634 aa | Sequence Data | [7] | |
| Domain Boundaries (Kirrel A) | Signal Peptide | 1-47 aa | In Silico Prediction | [5] |
| Ig Domain 1 | 54-151 aa | In Silico Prediction | [5] | |
| Ig Domain 2 | 151-243 aa | In Silico Prediction | [5] | |
| Ig Domain 3 | 256-339 aa | In Silico Prediction | [5] | |
| Ig Domain 4 | 340-422 aa | In Silico Prediction | [5] | |
| Ig Domain 5 | 424-509 aa | In Silico Prediction | [5] | |
| Interaction Domain | Kirrel1 - SAV1 Binding Region | 600-757 aa | Co-Immunoprecipitation | [2] |
| Binding Affinity (Kd) | Kirrel Homophilic Interaction | Not Reported | - | - |
| Kirrel1 - SAV1 | Not Reported | - | - |
Signaling Pathways: The Kirrel-Hippo Connection
A pivotal function of Kirrel1 is its role as an upstream regulator of the Hippo signaling pathway, a critical cascade controlling organ size and suppressing tumorigenesis. Kirrel1 acts as a cell surface receptor that translates cell-cell contact information into an intracellular tumor-suppressive signal.
The mechanism involves the following key steps:
-
Recruitment of SAV1: Upon cell-cell contact, Kirrel1, localized at the plasma membrane, directly interacts with the Hippo pathway component Salvador Family WW Domain Containing Protein 1 (SAV1) through its intracellular domain.[2][3][8]
-
LATS1/2 Activation: This interaction recruits SAV1 to the membrane, which facilitates the activation of the downstream kinases, Large Tumor Suppressor Kinase 1 and 2 (LATS1/2), through phosphorylation by MST1/2.[3][9]
-
YAP/TAZ Inhibition: Activated LATS1/2 then phosphorylates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ).
-
Transcriptional Repression: Phosphorylated YAP/TAZ are sequestered in the cytoplasm, preventing their translocation to the nucleus and thereby inhibiting the expression of pro-proliferative and anti-apoptotic target genes.
-
Feedback Loop: Interestingly, YAP/TAZ can directly induce the expression of the KIRREL1 gene, forming a negative feedback loop that modulates Hippo signaling activity.[3][9]
Experimental Protocols & Workflows
Characterizing the structure and function of Kirrel proteins requires a combination of molecular biology, biochemistry, and cell imaging techniques. Below are representative protocols for key experiments.
Protocol: Co-Immunoprecipitation (Co-IP) of Kirrel1 and SAV1
This protocol details a method to validate the interaction between Kirrel1 and SAV1 in a cellular context.
Objective: To determine if Kirrel1 and SAV1 form a protein complex within cells.
Methodology:
-
Cell Culture & Transfection: Culture HEK293T cells to 70-80% confluency. Co-transfect cells with plasmids encoding FLAG-tagged Kirrel1 and Myc-tagged SAV1 using a lipid-based transfection reagent. Incubate for 48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice for 30 minutes in 1 mL of ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails).
-
Clarification: Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube. Add 2 µg of anti-FLAG antibody (for Kirrel1 pulldown). Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer (same as Lysis Buffer but with 0.1% Triton X-100).
-
Elution: Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Myc antibody to detect co-immunoprecipitated SAV1. Probe a separate blot with anti-FLAG to confirm successful immunoprecipitation of Kirrel1.
Protocol: Immunofluorescence (IF) for Kirrel1 Subcellular Localization
This protocol is for visualizing the localization of Kirrel1 at the cell membrane and its co-localization with junctional markers.
Objective: To determine the subcellular localization of Kirrel1.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293A) on sterile glass coverslips in a 24-well plate and grow to desired confluency.
-
Fixation: Gently wash cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer (1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-Kirrel1 and mouse anti-ZO-1) in Blocking Buffer. Add to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times for 5 minutes each with PBST.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash three times with PBST. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal or fluorescence microscope. Capture images in the appropriate channels for Kirrel1, ZO-1, and DAPI.
References
- 1. Kirrel3 kirre like nephrin family adhesion molecule 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Integrated screens uncover a cell surface tumor suppressor gene KIRREL involved in Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. KIRREL - Wikipedia [en.wikipedia.org]
- 7. Identification and characterization of novel Kirrel isoform during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evolutionary Conservation of the KIRREL Gene Family: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kin of Irregular Chiasm-like (KIRREL) gene family, a member of the immunoglobulin superfamily, plays a pivotal and evolutionarily conserved role in cell-cell adhesion and signaling. Comprising three paralogous genes in mammals—KIRREL1 (NEPH1), KIRREL2 (NEPH3), and KIRREL3 (NEPH2)—this family is critical for the development and function of specialized cell junctions in the kidney glomerulus (slit diaphragm) and neuronal synapses. Their functional conservation, from invertebrates like Drosophila melanogaster to humans, underscores their fundamental importance in metazoan biology. This technical guide provides an in-depth examination of the evolutionary conservation of the KIRREL gene family, its conserved functional domains, its role in key signaling pathways, and detailed protocols for its study.
The KIRREL Gene Family: An Overview
The mammalian KIRREL gene family consists of three members that arose from gene duplication events, making them paralogs of one another[1][2]. These genes encode single-pass transmembrane proteins essential for mediating homophilic and heterophilic cell-cell interactions. Their invertebrate orthologs in Drosophila, roughest (rst) and kin of irre (kirre), are crucial for processes like myoblast fusion and photoreceptor axon guidance, highlighting the ancient origins of their functions[1].
| Gene Symbol | Aliases | Chromosomal Location (Human) | Key Conserved Functions |
| KIRREL1 | NEPH1, KIRREL | 1q23.1 | Glomerular filtration barrier integrity, synapse formation, tumor suppression[3][4][5] |
| KIRREL2 | NEPH3, FILTRIN, NLG1 | 19q13.12 | Regulation of insulin secretion, glomerular development[6][7] |
| KIRREL3 | NEPH2, KIRRE | 11q24.2 | Target-specific synapse formation, hematopoietic stem cell support[2][8] |
Evolutionary Conservation and Phylogeny
The KIRREL gene family is highly conserved across a wide range of species. The structural and functional similarities between the mammalian KIRREL proteins and their invertebrate counterparts are a testament to their critical roles in organismal development and homeostasis. The high degree of sequence identity among orthologs facilitates the use of model organisms to study human diseases associated with KIRREL dysfunction.
Orthologs and Paralogs
-
Paralogs : Within the human genome, KIRREL1, KIRREL2, and KIRREL3 are paralogs, having arisen from gene duplication events. They share structural similarities but have evolved distinct, albeit sometimes overlapping, expression patterns and functions[1][6].
-
Orthologs : Mammalian KIRREL genes are orthologs of the Drosophila genes roughest (rst) and kin of irre (kirre)[1]. This relationship allows for functional studies in genetically tractable model organisms to provide insights into human KIRREL biology. About 75% of known human disease genes have a recognizable match in the fruit fly genome[9].
Quantitative Conservation Data
The amino acid sequences of KIRREL proteins are highly conserved, particularly within the functional extracellular and intracellular domains. This high level of identity is most pronounced among mammalian orthologs.
| Protein Comparison | Description | Amino Acid (aa) Identity |
| Human KIRREL1 vs. Mouse Kirrel1 | Orthologs | ~98%[10] |
| Human KIRREL2 vs. Mouse Kirrel2 | Orthologs | ~85%[6] |
| Human KIRREL3 vs. Zebrafish Kirrel3 | Orthologs | High (Specific % not available)[8] |
| Human KIRRELs vs. Drosophila rst/kirre | Orthologs | Lower, but functionally significant conservation within domains |
Conservation of Functional Domains
KIRREL proteins share a conserved architecture, which is fundamental to their function as cell adhesion molecules. This structure is conserved from invertebrates to humans.
| Domain / Motif | Location | Conserved Function |
| Signal Peptide | N-terminus | Directs the nascent protein to the secretory pathway. |
| Five Ig-like Domains | Extracellular | Mediate homophilic and heterophilic cell-cell binding and adhesion[10]. |
| Transmembrane Domain | Single-pass | Anchors the protein in the plasma membrane. |
| Cytoplasmic Domain | C-terminus | Interacts with intracellular scaffolding and signaling proteins (e.g., podocin, CASK, SAV1)[2][8]. |
| PDZ-binding Motif | C-terminus | Enables interaction with PDZ domain-containing proteins like ZO-1, crucial for junctional assembly[11]. |
Conserved Signaling Pathways
KIRREL proteins are not merely structural adhesion molecules; they are active participants in intracellular signaling cascades that regulate cell proliferation, survival, and organization.
Hippo Signaling Pathway
Recent studies have identified KIRREL1 as a tumor suppressor that activates the Hippo signaling pathway. By recruiting the Hippo component SAV1 to cell-cell junctions, KIRREL1 promotes the activation of LATS1/2 kinases, leading to the phosphorylation and cytoplasmic sequestration of the oncogenic transcriptional co-activators YAP/TAZ[4]. This function appears to be conserved from mice to humans.
PI3K/AKT/mTOR Signaling Pathway
In the context of gastric cancer, KIRREL1 has been shown to promote cell proliferation and angiogenesis by activating the PI3K/AKT/mTOR pathway. Overexpression of KIRREL1 leads to increased phosphorylation of PI3K, AKT, and mTOR. Conversely, silencing KIRREL1 inhibits this pathway, reducing tumor growth and angiogenesis[4].
Experimental Methodologies
Studying the evolutionary conservation and function of the KIRREL family requires a combination of molecular biology, cell biology, and computational techniques. Below are detailed protocols for key experiments.
Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)
This two-step protocol is used to quantify KIRREL mRNA levels in cells or tissues.
Protocol:
-
RNA Extraction : Isolate total RNA from cell or tissue samples using a standard method like TRIzol reagent or a column-based kit (e.g., RNeasy Kit)[12]. Treat with RNase-free DNase to remove genomic DNA contamination[13].
-
RNA Quantification and Quality Control : Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis (Reverse Transcription) :
-
Prepare a master mix containing 1 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, and an RNase inhibitor[13][14].
-
Add reverse transcriptase (e.g., SuperScript II/IV)[14].
-
Incubate according to the manufacturer's protocol (e.g., 42-50°C for 50-60 minutes), followed by enzyme inactivation at 70°C for 15 minutes[12][14].
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR) Setup :
-
On ice, prepare a master mix containing SYBR Green qPCR Master Mix, forward and reverse primers for the target KIRREL gene, and nuclease-free water[12][15].
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add diluted cDNA (typically a 1:10 or 1:20 dilution) to the appropriate wells[15]. Include no-template controls (NTC) and -RT controls.
-
-
Run qPCR :
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up the thermal cycling program, typically:
-
-
Data Analysis : Determine the cycle threshold (Ct) values. Normalize the target gene Ct values to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate relative gene expression using the comparative Ct (ΔΔCt) method.
Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)
This protocol is used to identify and validate interaction partners of KIRREL proteins, such as SAV1.
Protocol:
-
Cell Lysis :
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a mild, non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40, protease and phosphatase inhibitors) to preserve protein-protein interactions[16][17].
-
Incubate on ice, then centrifuge at high speed (e.g., 14,000 x g) to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration (e.g., BCA assay).
-
-
Immunoprecipitation :
-
(Optional Pre-clearing) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody specific to the KIRREL protein of interest (the "bait") for several hours to overnight at 4°C with gentle rotation[16].
-
Add equilibrated Protein A/G agarose or magnetic beads and incubate for an additional 1-3 hours at 4°C to capture the antibody-antigen complexes[16].
-
-
Washing :
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis :
-
Elute the protein complexes from the beads by resuspending in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot to detect the "prey" protein (the putative interaction partner) using a specific primary antibody[16]. An input control (a small fraction of the initial lysate) should be run alongside to confirm protein expression.
-
Functional Analysis: Genome-Wide CRISPR-Cas9 Knockout Screen
This high-throughput method can be used to identify genes (like KIRRELs) that are essential for a specific cellular phenotype (e.g., cell survival, drug resistance).
Protocol:
-
Preparation :
-
Transduction :
-
Screening :
-
Readout and Data Analysis :
-
Harvest the surviving cells from both the control and treatment populations.
-
Isolate genomic DNA from each population.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA[11].
-
Sequence the amplified sgRNAs using Next-Generation Sequencing (NGS).
-
Computationally analyze the sequencing data to determine the relative abundance of each sgRNA in the treatment versus control populations. sgRNAs that are significantly depleted or enriched in the treatment group identify genes that are essential for survival or resistance under those conditions, respectively.
-
Conclusion
The KIRREL gene family represents a deeply conserved group of cell adhesion molecules with indispensable roles in biology. Their high degree of conservation in structure, function, and signaling pathway involvement from Drosophila to humans makes them a compelling subject for basic research and a potential target for therapeutic development. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the complex roles of KIRREL proteins in health and disease.
References
- 1. Identification of novel Kirrel3 gene splice variants in adult human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIRREL3 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. KIRREL1 kirre like nephrin family adhesion molecule 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. KIRREL - Wikipedia [en.wikipedia.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. KIRREL2 - Wikipedia [en.wikipedia.org]
- 8. sinobiological.com [sinobiological.com]
- 9. Drosophila melanogaster - Wikipedia [en.wikipedia.org]
- 10. Recombinant Human Kirrel1/NEPH1 His-tag Protein, CF 10165-K1-050: R&D Systems [rndsystems.com]
- 11. youtube.com [youtube.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. mcgill.ca [mcgill.ca]
- 14. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 15. clyte.tech [clyte.tech]
- 16. m.youtube.com [m.youtube.com]
- 17. betalifesci.com [betalifesci.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Molecular Characterization of Kirrel2 in Muscle Tissue: A Technical Guide for Researchers
Abstract
The development and regeneration of muscle tissue are complex processes orchestrated by a multitude of signaling molecules and cell adhesion proteins. Among these, the Kirrel family of proteins, homologs of the Drosophila proteins Kirre and Roughest, have been implicated in myoblast fusion. While research has touched upon Kirrel1 and Kirrel3 in muscle, the specific role of Kirrel2 remains largely unexplored. This technical guide provides a comprehensive framework for the molecular characterization of Kirrel2 in muscle tissue. It is intended for researchers, scientists, and drug development professionals seeking to investigate the potential function of Kirrel2 in myogenesis, muscle repair, and associated pathologies. This document summarizes the current, limited knowledge on Kirrel2 expression, outlines detailed experimental protocols for its study, and presents hypothetical signaling pathways based on related family members to guide future research.
Introduction: The Kirrel Family and a Potential Role in Myogenesis
Skeletal muscle is formed through the fusion of mononucleated myoblasts into multinucleated myotubes, a process known as myogenesis. In Drosophila melanogaster, the immunoglobulin superfamily members Kin of Irre (Kirre) and Roughest (Rst) are essential for this cell fusion process.[1][2] Their mammalian homologs are the Kirrel (or Neph) family of proteins, comprising Kirrel1 (Neph1), Kirrel2 (Neph3), and Kirrel3 (Neph2).[1][3] Given the conserved function of many developmental proteins, the Kirrel family represents a compelling area of investigation for understanding mammalian myoblast fusion.
While studies have identified the presence of Kirrel1 and Kirrel3 in muscle cells and have begun to elucidate their roles, Kirrel2 remains an enigma in this context.[1][4] Predominantly studied for its function in the kidney and nervous system, the expression and function of Kirrel2 in muscle tissue are poorly understood.[5] The generation of a Kirrel2 knockout mouse model revealed a phenotype in the accessory olfactory bulb, but a muscle-specific phenotype was not reported, suggesting potential functional redundancy with other Kirrel family members.[5]
This guide aims to provide the necessary tools and conceptual frameworks to systematically investigate the molecular characteristics of Kirrel2 in muscle tissue.
Current State of Knowledge: Kirrel2 Expression
Direct quantitative data for Kirrel2 expression in muscle tissue is sparse. Most studies on the Kirrel family in myogenesis have either focused on Kirrel1 and Kirrel3 or have measured "total Kirrel" mRNA levels.[1] Public databases and initial expression surveys indicate that Kirrel2 is expressed at low levels in skeletal and heart muscle compared to its high expression in the pancreas and nervous system.[5][6]
To provide a baseline for future quantitative studies, the following table summarizes the available, albeit limited, expression data for the Kirrel family in relevant tissues and cell lines.
| Gene | Tissue/Cell Line | Method | Finding | Reference |
| Kirrel (Total) | C2C12 Myoblasts | qPCR | mRNA levels gradually decrease during differentiation (Day 1 to 3). | [1] |
| Kirrel1 (Kirrel A/B) | C2C12 Myoblasts | Western Blot | Kirrel A (~125 kDa) expression is stable; Kirrel B (~70 kDa) expression is highest at early stages and decreases as fusion progresses. | [1] |
| Kirrel2 | Mouse Tissues | Gene Expression Databases | Expressed in the central nervous system, genitourinary system, and spleen. Low-level expression is noted in muscle. | [6] |
| Kirrel2 | Human Tissues | GeneCards Database | Highly expressed in the pancreas. | [7] |
| Kirrel3 | Adult Human Skeletal Muscle | RT-PCR | Three alternatively spliced mRNA transcripts were detected at low levels. | [4] |
Proposed Experimental Framework for Kirrel2 Characterization
The following sections detail robust protocols for researchers to systematically characterize Kirrel2 in muscle tissue, from gene expression analysis to the identification of interaction partners.
Quantitative Gene Expression Analysis of Kirrel2 in Muscle
To accurately quantify the expression of Kirrel2 during myogenesis, a sensitive method like quantitative real-time PCR (qRT-PCR) is essential.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Sample Preparation:
-
For in vitro studies, collect C2C12 myoblasts at various stages of differentiation (e.g., 0, 24, 48, 72, and 96 hours) after induction with differentiation medium.
-
For in vivo studies, dissect skeletal muscle (e.g., Tibialis Anterior, Gastrocnemius) or cardiac muscle from mice at different developmental stages or after induced injury. Immediately snap-freeze samples in liquid nitrogen.[8]
-
-
RNA Extraction:
-
Homogenize frozen tissue or cell pellets using a motorized homogenizer in a suitable lysis buffer (e.g., TRIzol or buffer from a commercial kit like Qiagen RNeasy Fibrous Tissue Mini Kit).[9]
-
Proceed with RNA extraction according to the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/230 ratios) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality, intact RNA.[8]
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s.[10]
-
Include a no-reverse-transcriptase control to check for genomic DNA contamination in subsequent qPCR steps.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix. For each reaction, use diluted cDNA, 0.3-0.5 µM of forward and reverse primers for Kirrel2, and a reference gene (e.g., Gapdh, Actb).[11]
-
Kirrel2 Primer Design (Example for Mouse):
-
Forward: 5'-GCTCTGGAGTCAGTGCTTCAG-3'
-
Reverse: 5'-AGGGTCACAGGGTTGTAGATG-3'
-
-
Run the reaction on a real-time PCR system with a standard thermal cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[10]
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of Kirrel2 using the ΔΔCt method, normalizing to a stable reference gene.[1]
-
Workflow for Quantitative Gene Expression Analysis
Caption: Workflow for qRT-PCR analysis of Kirrel2 expression.
Analysis of Kirrel2 Protein Expression and Localization
Western blotting and immunofluorescence are crucial techniques to validate gene expression data at the protein level and to determine the subcellular localization of Kirrel2 in muscle cells.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Lyse cultured cells or homogenized muscle tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for Kirrel2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or α-Tubulin) to ensure equal protein loading.
-
Experimental Protocol: Immunofluorescence
-
Sample Preparation:
-
For cultured cells, grow them on glass coverslips.
-
For tissue, embed fresh-frozen muscle in OCT compound and prepare 7-10 µm cryosections.
-
-
Fixation and Permeabilization:
-
Fix cells or tissue sections with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash three times with phosphate-buffered saline (PBS).
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 5% BSA in PBS for 1 hour to reduce non-specific binding.
-
Incubate with the primary antibody against Kirrel2 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.
-
For co-localization, co-stain with markers for specific cellular compartments (e.g., Phalloidin for F-actin, DAPI for nuclei, or antibodies against cell membrane proteins).
-
-
Imaging:
-
Mount the coverslips or slides with a mounting medium containing an anti-fade reagent.
-
Visualize and capture images using a confocal or fluorescence microscope.
-
Identification of Kirrel2 Interaction Partners
Co-immunoprecipitation (Co-IP) followed by mass spectrometry is a powerful approach to identify proteins that form complexes with Kirrel2 in muscle cells.
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Harvest muscle cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[12][13]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.[13]
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against Kirrel2 (or a control IgG from the same species) for 4 hours to overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.[14]
-
-
Washing:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[13]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against suspected interaction partners (e.g., Nephrin) or send for analysis by mass spectrometry to identify novel interactors.[15]
-
Workflow for Co-Immunoprecipitation
Caption: Workflow for identifying Kirrel2 interaction partners via Co-IP.
Hypothetical Signaling Pathways Involving Kirrel2
Based on the known interactions of the Kirrel family in other tissues and the established mechanisms of myoblast fusion, we can propose hypothetical signaling pathways for Kirrel2 in muscle cells. These models can serve as a foundation for future experimental validation.
Kirrel2 in Myoblast Adhesion and Fusion
It is plausible that Kirrel2, like its Drosophila homologs, participates in the initial adhesion steps of myoblast fusion. It may form trans-heterodimers with Nephrin on adjacent myoblasts, contributing to cell-cell recognition and the establishment of a fusion-competent microenvironment.
Caption: Hypothetical Kirrel2-Nephrin interaction in myoblast adhesion.
Potential Intracellular Signaling Cascade
Upon binding to an extracellular partner, Kirrel2 could recruit intracellular signaling molecules to its cytoplasmic tail. The Kirrel family members are known to interact with scaffolding proteins containing PDZ domains. This could initiate a signaling cascade leading to the cytoskeletal rearrangements necessary for membrane fusion.
Caption: A potential intracellular signaling cascade downstream of Kirrel2.
Conclusion and Future Directions
The molecular characterization of Kirrel2 in muscle tissue is in its infancy. While its familial relationship to key players in myoblast fusion provides a strong rationale for its investigation, dedicated research is required to move from hypothesis to established fact. The experimental frameworks and protocols detailed in this guide offer a clear path forward.
Future research should focus on:
-
Quantitative profiling of Kirrel2 expression in various muscle types during development, regeneration, and in disease models such as muscular dystrophy.
-
Functional studies using overexpression and knockdown/knockout approaches in myoblast cell lines to determine the necessity of Kirrel2 for fusion.
-
Proteomic screening to definitively identify the interaction partners of Kirrel2 in the context of muscle cells.
-
Investigating redundancy by performing studies in double or triple knockout models of Kirrel family members to uncover potentially overlapping functions in myogenesis.
By systematically applying these methodologies, the scientific community can illuminate the role of Kirrel2, completing our understanding of the Kirrel family's contribution to the intricate process of muscle formation and repair.
References
- 1. Identification and characterization of novel Kirrel isoform during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of myoblast fusion during muscle development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. alliancegenome.org [alliancegenome.org]
- 7. genecards.org [genecards.org]
- 8. An overview of technical considerations when using quantitative real-time PCR analysis of gene expression in human exercise research | PLOS One [journals.plos.org]
- 9. Technique for quantitative RT-PCR analysis directly from single muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Profiling Studies in Skeletal Muscle by Quantitative Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Detecting cardiovascular protein-protein interactions by proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of Kirrel Proteins in Neurons: A Technical Guide
An In-depth Examination of Kirrel1, Kirrel2, and Kirrel3 Distribution and Function at the Neuronal Subcellular Level
Introduction
The Kirrel family of immunoglobulin superfamily cell adhesion molecules, comprising Kirrel1 (also known as Neph1), Kirrel2 (Neph3), and Kirrel3 (Neph2), plays a pivotal role in the intricate processes of neuronal development, including axon guidance, synapse formation, and maintenance. Their precise subcellular localization is critical to their function, dictating their interaction partners and the signaling pathways they modulate. This technical guide provides a comprehensive overview of the current understanding of the subcellular distribution of Kirrel proteins in neurons, intended for researchers, scientists, and drug development professionals. We delve into the specific locations of each Kirrel protein within neuronal compartments, detail the experimental methodologies used to determine these localizations, and present the known signaling pathways in which they participate.
Subcellular Localization of Kirrel Proteins
The three members of the Kirrel family exhibit distinct yet overlapping patterns of subcellular localization within neurons, reflecting their specialized roles in the nervous system.
Kirrel1 (Neph1): Primarily localized at cell-cell junctions, particularly at tight junctions in epithelial cells, Kirrel1's neuronal localization is concentrated at sites of cell-cell contact. In neurons, it is found at the plasma membrane and is enriched at cell-cell adhesion sites. This localization is crucial for its role in mediating cell adhesion and signaling.
Kirrel2 (Neph3): Kirrel2 is prominently expressed on the surface of axons in the developing nervous system. Its primary role appears to be in the process of axonal fasciculation, or the bundling of axons, particularly in the olfactory system. This axonal surface localization allows Kirrel2 to mediate homophilic interactions between adjacent axons, guiding their growth and organization.
Kirrel3 (Neph2): Kirrel3 displays a more complex and dynamic subcellular localization pattern. It is found on the cell membrane, within the cytoplasm, in the Golgi apparatus, and associated with synaptic vesicles.[1] In developing hippocampal neurons, Kirrel3 is present in both axons and dendrites and is enriched at synapses.[2] Specifically, it is required for the formation of synapses between dentate gyrus (DG) mossy fiber filopodia and GABAergic interneurons.[2] At the synapse, Kirrel3 is found in both presynaptic and postsynaptic compartments, suggesting a role in trans-synaptic adhesion and signaling.[2][3]
Quantitative Analysis of Kirrel Protein Distribution
While precise quantitative data on the absolute copy number of Kirrel proteins in different neuronal compartments is still an active area of research, semi-quantitative and relative abundance studies have provided valuable insights. The following tables summarize the available data on the relative enrichment of Kirrel proteins in various neuronal subcellular fractions.
Table 1: Relative Enrichment of Kirrel1 in Neuronal Subcellular Fractions
| Subcellular Fraction | Relative Enrichment | Method |
| Cell-Cell Junctions | High | Immunofluorescence |
| Plasma Membrane | Moderate | Subcellular Fractionation, Western Blot |
| Cytosol | Low | Subcellular Fractionation, Western Blot |
Table 2: Relative Enrichment of Kirrel2 in Neuronal Subcellular Fractions
| Subcellular Fraction | Relative Enrichment | Method |
| Axonal Surface | High | Immunohistochemistry, In Situ Hybridization |
| Growth Cones | Moderate | Immunofluorescence |
| Soma | Low | In Situ Hybridization |
Table 3: Relative Enrichment of Kirrel3 in Neuronal Subcellular Fractions
| Subcellular Fraction | Relative Enrichment | Method |
| Synaptosomes | High | Subcellular Fractionation, Western Blot[2] |
| Dendritic Spines | High | Immunogold Electron Microscopy |
| Axons | Moderate | Immunofluorescence[2] |
| Dendrites | Moderate | Immunofluorescence[2] |
| Golgi Apparatus | Moderate | Immunofluorescence[1] |
| Synaptic Vesicles | Moderate | Co-localization studies[1] |
| Perinuclear Region | Present | Immunocytochemistry[1] |
Signaling Pathways
Kirrel proteins function as transmembrane receptors that initiate intracellular signaling cascades upon ligand binding or homophilic/heterophilic interactions.
Kirrel1 and the Hippo Signaling Pathway
Kirrel1 is a key upstream regulator of the Hippo signaling pathway, a critical pathway involved in controlling organ size and cell proliferation.[1][4][5][6][7] At cell-cell contacts, Kirrel1 recruits the scaffold protein SAV1 (Salvador homolog 1) to the plasma membrane.[4][5][6][7] This recruitment facilitates the activation of the core Hippo kinase cascade, consisting of MST1/2 and LATS1/2 kinases. Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, thereby suppressing cell proliferation.
Kirrel2 in Axon Guidance
Kirrel2 plays a crucial role in the fasciculation and guidance of axons, particularly in the olfactory system.[8][9] It is thought to mediate these effects through homophilic adhesion between axons expressing Kirrel2. The downstream signaling cascade that translates this adhesion into directed axonal growth is still under investigation but likely involves the recruitment of cytoskeletal regulatory proteins to the sites of cell-cell contact, influencing actin and microtubule dynamics within the growth cone.
Kirrel3 in Synaptogenesis
Kirrel3 is essential for the formation of specific synapses in the hippocampus.[2][10] Its intracellular domain contains a PDZ-binding motif that interacts with scaffolding proteins at the postsynaptic density (PSD), most notably CASK (Calcium/calmodulin-associated serine kinase).[3] This interaction is thought to be a key step in recruiting and stabilizing other synaptic components, including neurexins, thereby promoting synapse formation and maturation.
Experimental Protocols
Determining the subcellular localization of Kirrel proteins requires a combination of molecular and imaging techniques. Below are detailed methodologies for two key experiments.
Immunofluorescence Staining of Kirrel Proteins in Cultured Neurons
This protocol describes the visualization of Kirrel proteins in primary neuronal cultures.
Workflow:
Detailed Steps:
-
Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) on poly-L-lysine coated coverslips and culture for the desired number of days in vitro (DIV).
-
Fixation: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Permeabilization: For intracellular targets, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. For staining of surface proteins only, this step should be omitted.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the specific Kirrel protein (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times for 10 minutes each with PBS containing 0.1% Triton X-100 (PBST).
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times for 10 minutes each with PBST, protected from light.
-
Counterstaining and Mounting: Briefly rinse the coverslips with distilled water. Mount the coverslips onto glass slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a confocal microscope with appropriate laser lines and emission filters.
Co-Immunoprecipitation of Kirrel Interacting Proteins from Brain Tissue
This protocol is for the isolation and identification of proteins that interact with Kirrel proteins in the brain.
Workflow:
Detailed Steps:
-
Tissue Homogenization: Homogenize fresh or frozen brain tissue (e.g., hippocampus or cortex) in a cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Lysate Preparation: Incubate the homogenate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).
-
Pre-clearing: To reduce non-specific binding, add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the Kirrel protein of interest to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation or magnetic separation and discard the supernatant. Wash the beads three to five times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.
Conclusion
The subcellular localization of Kirrel proteins is intricately linked to their diverse functions in neuronal development and synaptic plasticity. Kirrel1's presence at cell-cell contacts is fundamental to its role in the Hippo pathway. Kirrel2's axonal localization is key to its function in axon guidance. Kirrel3's dynamic distribution to various neuronal compartments, including synapses, underlies its critical role in synaptogenesis. The experimental protocols detailed in this guide provide a framework for further investigation into the precise distribution and interaction networks of these important molecules. A deeper understanding of the subcellular landscape of Kirrel proteins will undoubtedly provide crucial insights into the molecular mechanisms governing the formation and function of neural circuits and may pave the way for novel therapeutic strategies for neurodevelopmental and neurological disorders.
References
- 1. pnas.org [pnas.org]
- 2. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus | eLife [elifesciences.org]
- 3. Examining Hippocampal Mossy Fiber Synapses by 3D Electron Microscopy in Wildtype and Kirrel3 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cell adhesion molecule KIRREL1 is a feedback regulator of Hippo signaling recruiting SAV1 to cell-cell contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and structural basis of olfactory sensory neuron axon coalescence by Kirrel receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kirrel2 is differentially required in populations of olfactory sensory neurons for the targeting of axons in the olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: KIRREL Gene Knockdown Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirre Like Nephrin Family Adhesion Molecule 1 (KIRREL1), also known as NEPH1, is a transmembrane protein that plays a crucial role in cell adhesion and signaling.[1][2] Recent studies have identified KIRREL1 as a tumor suppressor that positively regulates the Hippo signaling pathway.[3][4] By recruiting the scaffold protein SAV1 to the cell membrane, KIRREL1 facilitates the activation of the LATS1/2 kinases, which in turn phosphorylate and inhibit the transcriptional co-activators YAP and TAZ.[3][5][6] Dysregulation of the Hippo pathway and the consequential hyperactivation of YAP/TAZ are common in various human cancers.[5] Therefore, understanding and manipulating the function of KIRREL1 is of significant interest for cancer research and therapeutic development.
This document provides a detailed protocol for the knockdown of the KIRREL1 gene using the CRISPR-Cas9 system. The protocol covers single guide RNA (sgRNA) design, delivery into mammalian cells, and subsequent validation of gene knockdown and its functional consequences.
Signaling Pathway
The diagram below illustrates the role of KIRREL1 in the Hippo signaling pathway. At the cell surface, KIRREL1 interacts with SAV1, recruiting it to the plasma membrane. This proximity allows for the activation of the LATS1/2 kinases by MST1/2. Activated LATS1/2 then phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation, thus preventing their nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival.
References
Application Notes and Protocols for Co-Immunoprecipitation of Kirrel Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) assays for the study of Kirrel protein complexes. This document includes detailed protocols, data presentation guidelines, and visual representations of experimental workflows and signaling pathways to facilitate the investigation of Kirrel-associated protein interactions.
Introduction to Kirrel Proteins
Kirrel (also known as Neph1) is a family of transmembrane proteins belonging to the immunoglobulin superfamily. These proteins are crucial for cell-cell adhesion and play significant roles in various biological processes, including the development and function of the kidney and nervous system. Kirrel proteins are known to form complexes with other proteins to mediate signaling cascades that influence cell proliferation, differentiation, and survival. Understanding these interactions is vital for elucidating the molecular mechanisms underlying diseases such as nephrotic syndrome and certain cancers, and for the development of targeted therapeutics.
Co-Immunoprecipitation for Studying Kirrel Protein Complexes
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate protein-protein interactions in their native cellular environment.[1][2][3] The principle of Co-IP involves using an antibody to specifically pull down a "bait" protein of interest (e.g., Kirrel) from a cell lysate. If the bait protein is part of a stable complex, its interacting partners ("prey" proteins) will be co-precipitated. The entire complex is then captured on antibody-binding beads, and the co-precipitated proteins can be identified by downstream applications such as Western blotting or mass spectrometry.[3]
Data Presentation: Known Kirrel Interaction Partners
The following table summarizes known interaction partners of Kirrel proteins identified through various studies, including Co-IP experiments. This information is critical for designing experiments and interpreting results.
| Interacting Protein | Full Name | Function of Interactor | Cellular Location | Supporting Evidence |
| SAV1 | Salvador Family WW Domain Containing Protein 1 | Scaffold protein in the Hippo signaling pathway | Cytoplasm, Cell membrane | Co-immunoprecipitation[1] |
| LATS1 | Large Tumor Suppressor Kinase 1 | Serine/threonine kinase in the Hippo signaling pathway | Cytoplasm | Co-immunoprecipitation[4] |
| NPHS1 (Nephrin) | Nephrin | Adhesion molecule in the kidney slit diaphragm | Cell membrane | Co-immunoprecipitation, Functional ELISA |
| NPHS2 (Podocin) | Podocin | Scaffolding protein in the kidney slit diaphragm | Cell membrane | Yeast two-hybrid, Co-immunoprecipitation[5][6][7] |
| TJP1 (ZO-1) | Tight Junction Protein 1 | Scaffolding protein at tight junctions | Cell-cell junctions | Co-immunoprecipitation[6] |
| GRB2 | Growth Factor Receptor Bound Protein 2 | Adaptor protein in receptor tyrosine kinase signaling | Cytoplasm | Co-immunoprecipitation[4][6] |
| Kirrel | Kin of IRRE-like protein | Cell adhesion | Cell membrane | Co-immunoprecipitation (Homotypic interaction)[1] |
Experimental Protocols
This section provides a detailed protocol for performing a Co-IP assay to identify Kirrel protein interactions. This protocol is a compilation of best practices from several sources and can be adapted based on specific cell types and experimental goals.[2][3][8][9][10]
Materials and Reagents
-
Cell Lysis Buffers:
-
RIPA Buffer (Radioimmunoprecipitation Assay Buffer): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. This is a stringent buffer suitable for disrupting nuclear membranes but may denature some protein interactions.[9]
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. This is a milder buffer that helps preserve protein complexes.
-
Hippo Pathway Co-IP Lysis Buffer: (As adapted from studies on Kirrel-SAV1 interaction) Consider a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to lysis buffer before use to prevent protein degradation and dephosphorylation.
-
Antibodies:
-
IP Antibody: High-affinity, purified antibody specific for the Kirrel protein (the "bait"). Polyclonal antibodies are often recommended as they can recognize multiple epitopes.[11]
-
Control IgG: Isotype-matched control IgG from the same species as the IP antibody for the negative control.
-
Western Blot Detection Antibody: Antibody specific for the potential interacting protein (the "prey").
-
-
Protein A/G Agarose or Magnetic Beads: For capturing the antibody-protein complexes.[3][12]
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40 or Triton X-100).
-
Elution Buffer:
-
SDS-PAGE Sample Buffer (Laemmli buffer): For elution and denaturation before Western blotting.
-
Glycine-HCl (pH 2.5-3.0): For native elution if downstream functional assays are planned. Neutralize immediately with Tris-HCl.
-
-
Phosphate Buffered Saline (PBS): Ice-cold.
Protocol Steps
-
Cell Culture and Lysis:
-
Culture cells expressing the Kirrel protein of interest to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with freshly added protease and phosphatase inhibitors to the cells.
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
To 500-1000 µg of total protein, add the primary antibody against Kirrel (typically 1-5 µg, but should be optimized).
-
For the negative control, add the same amount of control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold wash buffer.
-
Repeat the centrifugation and resuspension steps 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Centrifuge at 14,000 x g for 1 minute to pellet the beads.
-
Carefully collect the supernatant, which contains the immunoprecipitated protein complexes.
-
-
Analysis:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody against the suspected interacting protein ("prey").
-
Include lanes for the input lysate, the Kirrel IP, and the control IgG IP to confirm the interaction's specificity.
-
Visualization of Workflows and Signaling Pathways
Co-Immunoprecipitation Experimental Workflow
Caption: Workflow for Co-Immunoprecipitation of Kirrel Protein Complexes.
Kirrel in the Hippo Signaling Pathway
Caption: Kirrel's role in the Hippo signaling pathway.
These diagrams and protocols provide a solid foundation for researchers to investigate the intricate network of Kirrel protein interactions, paving the way for new discoveries in cellular signaling and disease pathology.
References
- 1. Integrated screens uncover a cell surface tumor suppressor gene KIRREL involved in Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. assaygenie.com [assaygenie.com]
- 4. Anticorps anti-KIRREL [ABIN2782952] – Cow, Dog, Guinea Pig, WB [anticorps-enligne.fr]
- 5. abbexa.com [abbexa.com]
- 6. KIRREL1 kirre like nephrin family adhesion molecule 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. KIRREL Polyclonal Antibody, FITC (NEPH1-C-FITC) [thermofisher.com]
- 8. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 9. usbio.net [usbio.net]
- 10. ulab360.com [ulab360.com]
- 11. youtube.com [youtube.com]
- 12. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
Application Notes: Generating and Characterizing a Kirrel3 Knockout Mouse Model for Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the human KIRREL3 gene are genetically linked to several neurodevelopmental disorders, including autism spectrum disorder (ASD), intellectual disability, and Jacobsen's syndrome.[1][2] Kirrel3 is a synaptic cell adhesion protein belonging to the immunoglobulin superfamily, and it plays a critical role in the formation of specific synapses within the brain.[3][4][5] Understanding the precise function of Kirrel3 and the pathological consequences of its disruption is essential for developing targeted therapeutics.
This document provides detailed protocols for the generation of a Kirrel3 knockout (KO) mouse model using CRISPR/Cas9 technology and subsequent characterization through behavioral, electrophysiological, and immunohistochemical analyses. The Kirrel3 KO mouse serves as an invaluable tool for investigating the cellular and circuit-level deficits that may underlie Kirrel3-associated neurological disorders.[2]
Kirrel3 Function and Signaling in the Hippocampus
In the hippocampus, a brain region crucial for learning and memory, Kirrel3 is instrumental in target-specific synapse formation.[1][6] It is expressed on the axons of dentate gyrus (DG) granule cells and on a subset of GABAergic interneurons in the CA3 region.[1][3] Through homophilic binding (Kirrel3 on the DG axon binding to Kirrel3 on the GABAergic neuron), it mediates the formation of synapses between mossy fiber (MF) filopodia and these inhibitory interneurons.[1][3] This circuit establishes a feed-forward inhibitory loop that regulates the activity of CA3 pyramidal neurons.[3][6]
In Kirrel3 KO mice, the formation of these specific DG-GABAergic synapses is significantly reduced.[7][8] This loss of feed-forward inhibition leads to hyperexcitability of the CA3 neurons, a phenomenon that may contribute to the cognitive and behavioral deficits observed in these animals.[6][7]
Caption: Kirrel3 mediates synapse formation between DG mossy fibers and GABAergic interneurons.
Protocol 1: Generation of Kirrel3 Knockout Mouse Model via CRISPR/Cas9
The CRISPR/Cas9 system is a highly efficient method for generating knockout mouse models by introducing targeted DNA double-strand breaks, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations.[9][10] This protocol outlines the key steps for creating a Kirrel3 KO mouse.
Caption: Workflow for generating a Kirrel3 knockout mouse line using CRISPR/Cas9 technology.
Detailed Methodology:
-
sgRNA Design and Synthesis:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the Kirrel3 gene to maximize the chance of a frameshift mutation. Use online design tools to minimize off-target effects.
-
Synthesize the sgRNAs and Cas9 mRNA (or obtain purified Cas9 protein).[9] The major components include the guide RNA for target specificity and the Cas9 nuclease to create the double-strand break.[11]
-
-
Microinjection into Zygotes:
-
Founder Generation and Genotyping:
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.[10]
-
After birth, perform tail biopsies on the resulting founder (F0) pups at ~10-14 days of age.
-
Extract genomic DNA and perform PCR amplification of the targeted Kirrel3 locus.
-
Use Sanger sequencing to identify founders carrying indel mutations.
-
-
Germline Transmission and Colony Establishment:
-
Breed the identified F0 founder mice with wild-type mice to check for germline transmission of the mutation to the F1 generation.[10]
-
Sequence F1 offspring to confirm they carry the desired mutation.
-
Establish a homozygous knockout line by intercrossing heterozygous (Kirrel3+/-) F1 mice.
-
Application 1: Behavioral Phenotyping of Kirrel3 KO Mice
Kirrel3 KO mice exhibit several behavioral abnormalities relevant to neurodevelopmental disorders, including deficits in social behavior, communication, and hyperactivity.[2][7]
Protocol 2: Three-Chamber Social Interaction Test
This test assesses sociability (preference for a mouse over an object) and social novelty (preference for a novel mouse over a familiar one).[13][14]
Caption: The three phases of the social interaction test to assess sociability and social novelty.
Detailed Methodology:
-
Apparatus: A three-chambered box with openings allowing free access between chambers. Small, transparent, perforated cylinders are used to contain the stranger mice.
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar mouse ("Stranger 1") inside a cylinder in one of the side chambers. Place an empty cylinder in the opposite chamber. Return the test mouse to the center chamber and record its behavior for 10 minutes using an overhead video camera and tracking software.
-
Social Novelty Phase: Keep the now-familiar "Stranger 1" in its chamber and place a new unfamiliar mouse ("Stranger 2") in the previously empty cylinder. Record the test mouse's behavior for another 10 minutes.
-
Data Analysis: Quantify the time the test mouse spends in each chamber and the time it spends sniffing each cylinder.
Expected Data Summary: Behavioral Phenotypes
| Behavioral Test | Parameter Measured | Wild-Type (WT) Result | Kirrel3 KO Result | Reference |
| Three-Chamber Test (Sociability) | Preference Index (Time with Mouse / Total Time) | Significant preference for mouse over object | Significant preference for mouse over object | [2] |
| Three-Chamber Test (Social Novelty) | Preference Index (Time with Novel / Total Time) | Significant preference for novel mouse | No significant preference for novel mouse | [2] |
| Ultrasonic Vocalizations (USVs) | Number of pup-to-mother calls | Normal call frequency | Significantly impaired/reduced calls | [2] |
| Open Field Test | Total distance traveled / Rearing frequency | Normal locomotor activity | Significant increase (hyperactivity) | [2] |
| Rotarod Test | Latency to fall | Normal motor coordination | Significantly better performance | [2] |
| Acoustic Startle Test | Startle response to loud stimuli | Normal startle response | Significantly hypersensitive | [2] |
Application 2: Synaptic Function and Morphology Analysis
The behavioral deficits in Kirrel3 KO mice are hypothesized to stem from underlying synaptic and circuit-level dysfunction, particularly in the hippocampus.[7]
Protocol 3: Acute Hippocampal Slice Electrophysiology
This protocol allows for the direct measurement of neuronal activity and synaptic plasticity in brain tissue.[15][16] It can be used to test the hypothesis that loss of Kirrel3 leads to CA3 hyperexcitability.[7]
Detailed Methodology:
-
Slice Preparation:
-
Deeply anesthetize a mouse and perform transcardial perfusion with ice-cold, oxygenated NMDG or sucrose-based artificial cerebrospinal fluid (aCSF).[15]
-
Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome in the cold, oxygenated slicing solution.[17]
-
Transfer slices to a holding chamber containing aCSF bubbled with 95% O2 / 5% CO2 and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.[16]
-
-
Recording:
-
Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Using whole-cell patch-clamp, record spontaneous excitatory postsynaptic currents (sEPSCs) and action potentials from CA3 pyramidal neurons.[18]
-
Alternatively, use extracellular field recording to measure the response of the CA3 network to stimulation of the mossy fibers originating from the DG.[19]
-
-
Data Analysis: Compare the frequency and amplitude of synaptic events and the firing rate of CA3 neurons between WT and Kirrel3 KO mice.
Protocol 4: Immunohistochemistry (IHC) for Synaptic Morphology
IHC can be used to visualize and quantify the structural changes in the hippocampus of Kirrel3 KO mice, specifically the loss of mossy fiber filopodia.[8]
Detailed Methodology:
-
Tissue Preparation:
-
Deeply anesthetize a mouse and perform transcardial perfusion with 1X PBS followed by 4% paraformaldehyde (PFA).[20]
-
Post-fix the dissected brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain into 40-50 µm thick slices using a cryostat or vibratome.[21][22]
-
-
Immunostaining:
-
Wash the free-floating sections in PBS.[21]
-
Perform antigen retrieval if necessary. Block non-specific binding using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections with primary antibodies overnight at 4°C. For this application, use antibodies against a mossy fiber marker (e.g., VGLUT1 or Calbindin) and a GABAergic neuron marker (e.g., GAD67). To validate the knockout, use an anti-Kirrel3 antibody.
-
Wash sections and incubate with fluorescently-labeled secondary antibodies.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Acquire high-resolution confocal images of the hippocampal CA3 region.
-
Perform 3D reconstruction of mossy fiber boutons and quantify the number and density of associated filopodia.
-
Expected Data Summary: Neuropathological Phenotypes
| Analysis Type | Parameter Measured | Wild-Type (WT) Result | Kirrel3 KO Result | Reference |
| Electrophysiology | CA3 Pyramidal Neuron Activity | Normal firing rate | Robustly increased activity | [6] |
| Immunohistochemistry | Mossy Fiber Filopodia Synapses | Normal density of MF filopodia synapsing onto GABAergic neurons | Significant reduction in MF filopodia synapses | [7][8] |
| Gross Neuroanatomy | Brain and body size | Normal | Normal, no gross alterations | [7] |
References
- 1. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus | eLife [elifesciences.org]
- 2. Abnormal behaviours relevant to neurodevelopmental disorders in Kirrel3-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Autism-Associated Gene Kirrel3 in Developed Synapse Maintenance – RANGE: Journal of Undergraduate Research (2023) [uen.pressbooks.pub]
- 4. Kirrel3-Mediated Synapse Formation Is Attenuated by Disease-Associated Missense Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KIRREL3 - Wikipedia [en.wikipedia.org]
- 6. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining Hippocampal Mossy Fiber Synapses by 3D Electron Microscopy in Wildtype and Kirrel3 Knockout Mice | eNeuro [eneuro.org]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 11. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Rodent Social Behavior Tests - Creative Biolabs [creative-biolabs.com]
- 14. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]
- 15. Hippocampal slice preparation for electrophysiology [protocols.io]
- 16. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]
- 21. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 22. Video: Free-floating Immunostaining of Mouse Brains [jove.com]
Application Notes and Protocols for Detecting Kirrel Protein Interactions Using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirrel family of proteins, including Kirrel1 (also known as Neph1), are transmembrane immunoglobulin superfamily cell adhesion molecules that play crucial roles in cell-cell recognition and adhesion.[1][2] Emerging evidence highlights their involvement in critical signaling pathways, such as the Hippo tumor suppressor pathway, which regulates cell proliferation and organ size.[3][4] Specifically, KIRREL1 has been shown to interact with key Hippo pathway components like Salvador family WW domain-containing protein 1 (SAV1) and Large tumor suppressor kinases 1/2 (LATS1/2).[3][4][5][6] These interactions are pivotal for modulating the downstream effectors of the Hippo pathway, YAP and TAZ.[3][5]
Detecting and quantifying these protein-protein interactions (PPIs) within their native cellular environment is essential for understanding their biological function and for developing targeted therapeutics. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay that enables the in situ detection, visualization, and quantification of PPIs with single-molecule resolution.[7][8][9] This technique overcomes some limitations of traditional methods like co-immunoprecipitation by providing spatial information about where these interactions occur within the cell.[8] PLA is particularly well-suited for studying interactions involving membrane-bound proteins like Kirrel and for detecting both stable and transient interactions.[8][10]
This document provides a detailed protocol for utilizing PLA to investigate the interaction between Kirrel proteins and their binding partners, with a specific focus on the KIRREL1-SAV1 interaction.
Principle of the Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is an antibody-based method that detects proteins in close proximity (typically less than 40 nm).[8][9] The core principle involves the use of two primary antibodies raised in different species that recognize the two proteins of interest (e.g., rabbit anti-KIRREL1 and mouse anti-SAV1).[7] These primary antibodies are then bound by species-specific secondary antibodies that are conjugated to unique DNA oligonucleotides, known as PLA probes.[11]
If the two target proteins are in close proximity, the PLA probes are also brought close together.[11] This proximity allows for the hybridization of two additional "connector" oligonucleotides to the PLA probes, which are then joined by a DNA ligase to form a circular DNA template.[11][12] This DNA circle serves as a template for rolling circle amplification (RCA) by a DNA polymerase, generating a long, concatemeric DNA molecule that remains tethered to the site of the interaction.[9][13] Finally, fluorescently labeled oligonucleotides complementary to the amplified DNA sequence are hybridized, resulting in a bright, punctate fluorescent signal that can be visualized and quantified using fluorescence microscopy.[9][13] Each fluorescent spot represents a single protein-protein interaction event.[13]
Kirrel Signaling Pathway and PLA Workflow Diagrams
Caption: KIRREL1 recruits SAV1 to the plasma membrane, initiating the Hippo signaling cascade.
Caption: Experimental workflow for the Proximity Ligation Assay (PLA).
Detailed Experimental Protocol
This protocol is adapted for the detection of KIRREL1 and SAV1 interaction in cultured cells (e.g., HEK293T or MCF-7). Optimization of antibody concentrations and incubation times may be required for different cell types or target proteins.
Materials and Reagents:
-
Cells: HEK293T or other suitable cell line expressing KIRREL1 and SAV1.
-
Primary Antibodies:
-
Rabbit anti-KIRREL1 (Ensure high specificity, affinity-purified).
-
Mouse anti-SAV1 (Ensure high specificity, affinity-purified).
-
-
PLA Kit: Duolink® In Situ Detection Reagents (e.g., Sigma-Aldrich, DUO92008), which includes:
-
PLA Probe Anti-Rabbit PLUS
-
PLA Probe Anti-Mouse MINUS
-
Ligation buffer and Ligase
-
Amplification buffer and Polymerase
-
Detection Reagents (fluorescently labeled oligonucleotides)
-
Wash Buffers (Buffer A and Buffer B)
-
-
Cell Culture Supplies: Culture dishes, coverslips, media, etc.
-
Fixation and Permeabilization:
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
-
Blocking Solution: Provided in the Duolink® kit or a solution of 3% BSA in PBS.
-
Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.
-
Equipment:
-
Fluorescence microscope with appropriate filters.
-
Humidified chamber.
-
Incubator (37°C).
-
Hydrophobic pen.
-
Procedure:
-
Cell Seeding and Culture: a. Seed cells onto sterile glass coverslips in a culture dish at a density that will result in a sub-confluent monolayer (e.g., 60-70% confluency) at the time of the experiment. b. Culture cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours. Experimental conditions (e.g., high vs. low cell density) can be varied at this stage.
-
Fixation and Permeabilization: a. Gently wash the cells twice with pre-warmed PBS. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. c. Wash twice with PBS for 5 minutes each. d. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash twice with PBS for 5 minutes each.
-
Blocking: a. Use a hydrophobic pen to draw a circle on the slide around the coverslip to minimize reagent volume. b. Add Duolink® blocking solution to each coverslip and incubate in a pre-heated humidified chamber for 60 minutes at 37°C.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (rabbit anti-KIRREL1 and mouse anti-SAV1) in the antibody diluent provided in the kit to their optimal concentration (typically 1-10 µg/mL; this must be optimized). b. Tap off the blocking solution and add the primary antibody mixture to the coverslips. c. Incubate overnight at 4°C in a humidified chamber.
-
PLA Probe Incubation: a. Wash the coverslips twice with 1x Wash Buffer A for 5 minutes each. b. Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent. c. Add the PLA probe solution to the coverslips and incubate in a pre-heated humidified chamber for 1 hour at 37°C.
-
Ligation: a. Wash the coverslips twice with 1x Wash Buffer A for 5 minutes each. b. Prepare the ligation mix by diluting the ligase 1:40 in the ligation buffer. c. Add the ligation mix to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.
-
Amplification: a. Wash the coverslips twice with 1x Wash Buffer A for 2 minutes each. b. Prepare the amplification mix by diluting the polymerase 1:80 in the amplification buffer. c. Add the amplification mix to the coverslips and incubate for 100 minutes at 37°C in a humidified chamber. Note: This step is light-sensitive; protect samples from light from this point forward.
-
Detection and Mounting: a. Aspirate the amplification mix and wash the coverslips twice with 1x Wash Buffer B for 10 minutes each. b. Wash once with 0.01x Wash Buffer B for 1 minute. c. Mount the coverslips onto microscope slides using a drop of Duolink® In Situ Mounting Medium with DAPI.
-
Image Acquisition and Analysis: a. Visualize the PLA signals using a fluorescence or confocal microscope. Acquire images using consistent settings for all samples. b. Quantify the number of PLA signals (dots) per cell using image analysis software (e.g., ImageJ/Fiji with the BlobFinder plugin).[8] The DAPI stain will allow for cell nuclei counting.
Data Presentation and Interpretation
Quantitative data from PLA experiments are typically presented as the average number of PLA signals per cell. This allows for the comparison of interaction levels under different experimental conditions. Below are tables with hypothetical data illustrating the detection of KIRREL1-SAV1 interaction.
Table 1: Antibody Validation for PLA
| Antibody Target | Host Species | Dilution | Specificity Control | Expected Result |
| KIRREL1 | Rabbit | 1:500 | Knockdown/Knockout Cells | Signal significantly reduced |
| SAV1 | Mouse | 1:1000 | Knockdown/Knockout Cells | Signal significantly reduced |
Table 2: Hypothetical Quantitative PLA Results for KIRREL1-SAV1 Interaction
| Cell Condition | Average PLA Signals per Cell (± SEM) | P-value | Interpretation |
| Low Cell Density | 8.5 ± 1.2 | - | Baseline interaction level |
| High Cell Density | 25.3 ± 2.5 | < 0.001 | Increased interaction at cell-cell contacts |
| KIRREL1 Knockdown (High Density) | 2.1 ± 0.5 | < 0.001 | Interaction is specific to KIRREL1 |
| Negative Control (single primary Ab) | 1.5 ± 0.4 | - | Low background signal |
Note: The data presented in this table is hypothetical and serves as an example of expected results. SEM = Standard Error of the Mean.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Primary antibody concentration too low.- Inefficient fixation/permeabilization.- Proteins are not interacting under the tested conditions. | - Titrate primary antibodies to find optimal concentration.- Optimize fixation and permeabilization protocols for the specific cell type.- Include a positive control for a known interaction. |
| High Background Signal | - Primary antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Secondary antibodies (PLA probes) are non-specific. | - Reduce primary antibody concentration.- Increase blocking time or use a different blocking agent.- Increase the duration and/or number of wash steps.- Run a negative control with only one primary antibody. |
| Uneven Staining | - Cells dried out during the procedure.- Uneven application of reagents. | - Use a humidified chamber for all incubation steps.- Ensure the entire coverslip is covered with reagent. |
| Difficulty in Quantifying | - PLA signals are too dense and overlapping.- Low-quality images. | - Reduce primary antibody concentration to avoid signal saturation.- Optimize microscope settings (exposure, gain) for clear, non-saturated images. |
By following this detailed application note and protocol, researchers can effectively utilize the Proximity Ligation Assay to investigate the intricate interactions of Kirrel proteins, contributing to a deeper understanding of their role in cellular signaling and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell adhesion molecule KIRREL1 is a feedback regulator of Hippo signaling recruiting SAV1 to cell-cell contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmembrane protein KIRREL1 regulates Hippo signaling via a feedback loop and represents a therapeutic target in YAP/TAZ-active cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrated screens uncover a cell surface tumor suppressor gene KIRREL involved in Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-protein Interactions Detection with PLA [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application of Super-Resolution Microscopy for Kirrel Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirrel (also known as Neph1), a member of the immunoglobulin superfamily, is a critical transmembrane protein located in the slit diaphragm of kidney podocytes. The slit diaphragm is a specialized cell-cell junction that forms the final barrier to filtration in the glomerulus. The precise localization and organization of Kirrel within this structure are crucial for maintaining the integrity of the glomerular filtration barrier. Mutations and mislocalization of Kirrel have been implicated in nephrotic syndrome, a condition characterized by significant protein loss in the urine.[1][2][3][4][5]
Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm.[6][7] This is insufficient to resolve the fine ultrastructural details of the podocyte foot processes and the molecular organization of proteins within the slit diaphragm. Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), and Stimulated Emission Depletion (STED) microscopy, bypass this limitation, offering resolutions down to 20-50 nm.[6][7] These powerful imaging modalities enable the visualization of Kirrel at the nanoscale, providing unprecedented insights into its distribution, clustering, and interactions with other slit diaphragm proteins.
These application notes provide an overview of the application of super-resolution microscopy for studying Kirrel localization, detailed experimental protocols, and a description of the signaling pathways involving Kirrel that can be elucidated with these advanced imaging techniques.
Quantitative Data on Kirrel Localization
While super-resolution microscopy has been extensively used to study the nanoscale organization of various proteins, specific quantitative data on Kirrel clustering, such as cluster size, density, and the number of molecules per cluster, is not yet extensively documented in the reviewed literature. However, the techniques described in these application notes are ideally suited for acquiring such data. Below is a template table illustrating the types of quantitative measurements that can be obtained for Kirrel using super-resolution microscopy, based on analyses performed on other membrane proteins.
| Parameter | Wild-Type Kirrel | Mutant Kirrel | Description |
| Cluster Density (clusters/µm²) | e.g., 10 ± 2 | e.g., 4 ± 1 | The number of Kirrel clusters per unit area of the cell membrane. |
| Cluster Area (nm²) | e.g., 5000 ± 1500 | e.g., 8000 ± 2000 | The average size of individual Kirrel clusters. |
| Number of Localizations per Cluster | e.g., 25 ± 8 | e.g., 15 ± 5 | An estimate of the number of Kirrel molecules within a single cluster. |
| Nearest Neighbor Distance (nm) | e.g., 150 ± 30 | e.g., 250 ± 50 | The average distance between adjacent Kirrel clusters. |
Signaling Pathways and Experimental Workflows
Super-resolution microscopy is not only a tool for visualizing protein localization but also for dissecting signaling pathways at the molecular level. Kirrel is a key player in signaling cascades that regulate the actin cytoskeleton and cell adhesion. Furthermore, recent studies have identified Kirrel as a component of the Hippo signaling pathway, a critical regulator of cell proliferation and organ size.
Kirrel and the Hippo Signaling Pathway
Kirrel1 has been shown to interact with core components of the Hippo signaling pathway, namely LATS1/2 and SAV1. By recruiting SAV1 to the cell membrane, Kirrel1 facilitates the activation of LATS1/2 kinases by MST1/2. Activated LATS1/2 then phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent activation of target genes involved in cell proliferation. This positions Kirrel1 as a transmembrane protein capable of sensing cell-cell contact and translating that information into intracellular signals that control cell growth.
References
- 1. Development of a Multiplexed LC-MS/MS Assay for the Quantitation of Podocyte Injury Biomarkers Nephrin, Podocalyxin, and Podocin in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute quantification of podocin, a potential biomarker of glomerular injury in human urine, by liquid chromatography-multiple reaction monitoring cubed mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A slit-diaphragm-associated protein network for dynamic control of renal filtration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Novel Microscopic Techniques for Podocyte Research [frontiersin.org]
- 7. Super-Resolution Microscopy: A Technique to Revolutionize Research and Diagnosis of Glomerulopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Expression of Recombinant Kirrel Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kirrel1 (also known as Neph1) is a type I single-pass transmembrane protein belonging to the immunoglobulin superfamily. It plays a crucial role in cell-cell adhesion and is a key regulator of the Hippo signaling pathway. Dysregulation of Kirrel1 has been implicated in various diseases, including kidney disease and cancer. The production of high-quality recombinant Kirrel1 is essential for structural studies, drug screening, and investigating its biological functions. These application notes provide detailed protocols for the cloning, expression, and purification of recombinant Kirrel1 protein in both mammalian and bacterial expression systems.
Data Presentation
Table 1: Expected Yield and Purity of Recombinant Kirrel1
| Expression System | Kirrel1 Domain | Fusion Tag | Typical Yield | Purity |
| Mammalian (HEK293) | Extracellular Domain | C-terminal His-tag | 1-5 mg/L | >95% |
| Bacterial (E. coli) | Intracellular Domain | N-terminal His-SUMO-tag | 5-10 mg/L | >90% |
Note: Yields are estimates and can vary depending on the specific experimental conditions and optimization.
Experimental Protocols
Part 1: Cloning and Expression of Kirrel1 Extracellular Domain in Mammalian Cells (HEK293)
This protocol describes the transient expression of the ectodomain of human Kirrel1 (amino acids 17-499) with a C-terminal polyhistidine (His) tag in HEK293 cells.
1.1. Vector Construction:
-
Gene Amplification: Amplify the cDNA sequence encoding the extracellular domain of human Kirrel1 (Gln 17 - Ala 499) by PCR. Design primers to introduce appropriate restriction sites (e.g., EcoRI and XhoI) for cloning into a mammalian expression vector (e.g., pcDNA3.1(+)). The reverse primer should also include the coding sequence for a 6xHis-tag immediately before the stop codon.
-
Vector Preparation: Digest the mammalian expression vector with the corresponding restriction enzymes (e.g., EcoRI and XhoI).
-
Ligation: Ligate the purified PCR product into the prepared vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli (e.g., DH5α) for plasmid amplification.
-
Verification: Select positive clones by antibiotic resistance and verify the insertion by restriction digestion and Sanger sequencing.
1.2. Expression in HEK293 Cells:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Transfection:
-
Seed HEK293 cells in 6-well plates or larger culture vessels to reach 70-80% confluency on the day of transfection.
-
For a 6-well plate, mix 2.5 µg of the Kirrel1 expression plasmid with a suitable transfection reagent (e.g., Lipofectamine 3000 or polyethyleneimine (PEI)) in serum-free medium according to the manufacturer's instructions.
-
Add the DNA-transfection reagent complex to the cells and incubate for 48-72 hours.
-
-
Harvesting: Collect the cell culture supernatant containing the secreted recombinant Kirrel1 ectodomain. Centrifuge to remove cells and debris.
1.3. Purification of His-tagged Kirrel1 Ectodomain:
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the clarified cell culture supernatant onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Elute the bound Kirrel1 protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the recombinant protein by SDS-PAGE.
Part 2: Cloning and Expression of Kirrel1 Intracellular Domain in E. coli
This protocol describes the expression of the intracellular domain (ICD) of human Kirrel1 as a fusion protein with an N-terminal His-SUMO tag in E. coli. The SUMO tag enhances solubility and can be cleaved to yield the native ICD.
2.1. Vector Construction:
-
Gene Amplification: Amplify the cDNA sequence encoding the intracellular domain of human Kirrel1 by PCR. Design primers to introduce suitable restriction sites for cloning into a bacterial expression vector that provides an N-terminal His-SUMO tag (e.g., pET-SUMO).
-
Vector Preparation and Ligation: Follow the same steps as in 1.1.2 and 1.1.3.
-
Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Verification: Verify the construct as described in 1.1.5.
2.2. Expression in E. coli:
-
Culture: Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction:
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to promote proper protein folding.
-
-
Harvesting: Harvest the bacterial cells by centrifugation.
2.3. Purification of His-SUMO-tagged Kirrel1 ICD:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I, pH 8.0) and lyse the cells by sonication.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Affinity Chromatography: Purify the soluble His-SUMO-Kirrel1 ICD from the clarified lysate using a Ni-NTA column as described in 1.3.1.
-
SUMO Tag Cleavage:
-
Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).
-
Add a SUMO protease to the protein solution and incubate at 4°C for 2-4 hours or overnight.
-
-
Removal of SUMO Tag and Protease: Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved Kirrel1 ICD will be in the flow-through, while the His-SUMO tag and the His-tagged protease will bind to the resin.
-
Further Purification: If necessary, further purify the Kirrel1 ICD using size-exclusion chromatography.
Part 3: Activity Assays for Recombinant Kirrel1
3.1. Kirrel1-Nephrin Binding ELISA:
This assay quantifies the interaction between the recombinant Kirrel1 ectodomain and its binding partner, Nephrin.
-
Coating: Coat a 96-well ELISA plate with recombinant Nephrin (1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Binding: Add serial dilutions of the purified recombinant Kirrel1 ectodomain to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the wells with PBS containing 0.05% Tween-20 (PBST).
-
Add a primary antibody against the His-tag to the wells and incubate for 1 hour.
-
Wash and add a secondary antibody conjugated to HRP (Horseradish Peroxidase).
-
Wash and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
3.2. Cell Adhesion Assay:
This assay assesses the ability of the recombinant Kirrel1 ectodomain to mediate cell adhesion.
-
Coating: Coat a 96-well plate with the purified recombinant Kirrel1 ectodomain (10-20 µg/mL in PBS) overnight at 4°C.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Seeding: Seed cells that express a Kirrel1 binding partner (e.g., podocytes expressing Nephrin) onto the coated wells at a density of 5 x 10^4 cells/well.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by staining with a suitable dye (e.g., crystal violet) and measuring the absorbance, or by direct cell counting under a microscope.
Mandatory Visualizations
Caption: Kirrel1 signaling in the Hippo pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Kirrel Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antibody selection and experimental protocols for Kirrel immunofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of Kirrel proteins?
Kirrel (also known as Neph1) proteins are transmembrane proteins that are often localized to cell-cell junctions. Depending on the cell type and context, they can be found at the plasma membrane, particularly at sites of cell adhesion. In kidney podocytes, Kirrel is a critical component of the slit diaphragm, a specialized cell-cell junction.
Q2: Which fixative is best for preserving Kirrel's membrane localization?
For immunostaining of membrane proteins like Kirrel, cross-linking fixatives such as 4% paraformaldehyde (PFA) are generally preferred as they preserve cell morphology well.[1] Organic solvents like methanol can also be used and may expose certain epitopes, but they can also disrupt membrane integrity.[2] The optimal fixation method may need to be determined empirically for your specific antibody and cell type.
Q3: How can I minimize background staining in my Kirrel immunofluorescence experiments?
High background can be caused by several factors. Here are some common solutions:
-
Blocking: Use a blocking solution containing normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).[3] Bovine serum albumin (BSA) is also a common blocking agent.
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. Excess antibody can lead to non-specific binding.[4]
-
Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
-
Permeabilization: If using a detergent for permeabilization (e.g., Triton X-100), use the lowest concentration and shortest incubation time that is effective, as harsh permeabilization can sometimes increase background.
Q4: My Kirrel staining is diffuse throughout the cell instead of being localized to cell junctions. What could be the cause?
Diffuse staining of a membrane-associated protein like Kirrel can be due to several factors:
-
Suboptimal Fixation: Inadequate or delayed fixation can allow the protein to move from its native location. Ensure cells are fixed promptly and for an appropriate duration.
-
Cell Confluency: Kirrel localization to cell junctions is dependent on cell-cell contact. Ensure your cells are at an appropriate confluency to form mature junctions.
-
Antibody Specificity: The antibody may be recognizing a non-specific target. Validate your antibody using appropriate controls, such as cells with known Kirrel expression (positive control) and cells where Kirrel has been knocked down or knocked out (negative control).
-
Permeabilization: Over-permeabilization can sometimes lead to the redistribution of membrane-associated proteins. Try a milder detergent or a shorter incubation time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Antibody Concentration: The primary or secondary antibody is too dilute. | 1. Increase the concentration of the primary and/or secondary antibody. Perform a titration to find the optimal concentration.[5][6][7] |
| 2. Suboptimal Fixation/Permeabilization: The fixation method may be masking the epitope, or the antibody may not be able to access an intracellular epitope. | 2. Try a different fixation method (e.g., methanol instead of PFA).[2] Ensure adequate permeabilization if the antibody targets an intracellular domain of Kirrel.[8] | |
| 3. Low Kirrel Expression: The target cells may not express Kirrel at a high enough level for detection. | 3. Use a positive control cell line or tissue known to express Kirrel. Consider using a signal amplification method if expression is low.[5] | |
| 4. Inactive Antibodies: Improper storage or handling may have compromised the antibodies. | 4. Use a fresh aliquot of antibodies and ensure they have been stored according to the manufacturer's instructions.[5] | |
| High Background | 1. High Antibody Concentration: The primary or secondary antibody concentration is too high, leading to non-specific binding. | 1. Decrease the concentration of the primary and/or secondary antibody.[4][6] |
| 2. Inadequate Blocking: The blocking step is not sufficient to prevent non-specific antibody binding. | 2. Increase the blocking incubation time. Consider using a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).[3][5] | |
| 3. Insufficient Washing: Unbound antibodies are not being adequately washed away. | 3. Increase the number and duration of wash steps between antibody incubations.[5] | |
| 4. Autofluorescence: The cells or tissue have endogenous fluorescence. | 4. View an unstained sample to assess autofluorescence. If present, consider using a different fluorophore with a longer wavelength or use a quenching agent.[7][9] | |
| Non-specific Staining | 1. Primary Antibody Cross-reactivity: The primary antibody may be binding to other proteins in the cell. | 1. Validate the antibody with positive and negative controls (e.g., knockdown/knockout cells). |
| 2. Secondary Antibody Cross-reactivity: The secondary antibody may be binding non-specifically. | 2. Run a control with only the secondary antibody to check for non-specific binding.[6] Use a pre-adsorbed secondary antibody. |
Antibody Selection for Kirrel Immunofluorescence
Choosing a reliable antibody is critical for successful immunofluorescence. Since Kirrel is a family of proteins (Kirrel1, Kirrel2, Kirrel3), it is important to select an antibody that is specific to the isoform you are studying.
| Target | Host | Applications | Recommended Dilution (IF) | Vendor (Example) |
| Kirrel1 (Neph1) | Rabbit | WB, IF, IHC | 1:50 - 1:200 | Vendor A |
| Kirrel2 | Mouse | WB, IF | 1:100 - 1:500 | Vendor B |
| Kirrel3 | Rabbit | WB, IF, IHC | 1:100 | Vendor C |
Note: The dilutions provided are suggestions from manufacturers and should be optimized for your specific experimental conditions.
Experimental Protocols
General Protocol for Kirrel Immunofluorescence in Cultured Cells
This protocol provides a general guideline. Optimization of fixation, permeabilization, and antibody concentrations may be necessary.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to the desired confluency.
-
Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10][11][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the antibody's target epitope is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.[2]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Dilute the primary anti-Kirrel antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.[12]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Visualizing Experimental Workflows and Logic
Caption: Workflow for selecting and validating a Kirrel antibody for immunofluorescence.
Caption: Troubleshooting logic for weak or no Kirrel immunofluorescence signal.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Considerations for Immunofluorescence Staining - Biotium [biotium.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. arigobio.com [arigobio.com]
Technical Support Center: Distinguishing Kirrel Protein Isoforms
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kirrel protein isoforms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis of Kirrel1, Kirrel2, and Kirrel3 isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in distinguishing between Kirrel protein isoforms?
The primary challenges in differentiating Kirrel protein isoforms stem from their high degree of sequence homology, the existence of multiple splice variants for each Kirrel member, and potential post-translational modifications.
-
High Sequence Similarity: Kirrel family members (Kirrel1, Kirrel2, and Kirrel3) share significant amino acid identity, particularly in their extracellular immunoglobulin (Ig) domains. This can lead to antibody cross-reactivity, making it difficult to specifically detect a single Kirrel protein. For instance, mouse Kirrel2 shares 35-37% amino acid identity with other mouse Kirrel proteins.
-
Multiple Splice Variants: Each Kirrel gene can produce multiple mRNA transcripts through alternative splicing, resulting in various protein isoforms.[1][2] These isoforms may differ in their cytoplasmic domains, transmembrane regions, or even be secreted.[1] For example, a novel murine Kirrel isoform, Kirrel B, has been identified which has a truncated cytoplasmic domain compared to the Kirrel A isoform.[3] Similarly, at least three splice variants of Kirrel3 have been found in adult human skeletal muscle.[4][5]
-
Post-Translational Modifications (PTMs): PTMs such as glycosylation and phosphorylation can alter the molecular weight and conformation of Kirrel proteins.[6][7] This can lead to unexpected band sizes on a Western blot, making it difficult to distinguish between different isoforms or modified and unmodified forms of the same isoform.[4] For example, Kirrel3 is known to be glycosylated at multiple asparagine residues.[6]
-
Lack of Isoform-Specific Antibodies: The development of antibodies that can reliably distinguish between different isoforms, especially those with identical extracellular domains, is a significant challenge.[3] Often, researchers have to rely on antibodies targeting the unique cytoplasmic tails of different isoforms.
Q2: I am seeing multiple bands for Kirrel3 on my Western blot. What could be the cause?
Observing multiple bands for Kirrel3 is a common issue and can be attributed to several factors:
-
Expression of Multiple Isoforms: As mentioned, the KIRREL3 gene is known to produce multiple splice variants.[1][2][4][5] It is possible that your sample expresses more than one of these isoforms, which will appear as distinct bands.
-
Post-Translational Modifications (PTMs): PTMs can cause a single protein isoform to migrate as multiple species on an SDS-PAGE gel. Glycosylation is a common PTM for Kirrel3 and can add significant mass to the protein, causing it to run at a higher molecular weight than predicted.[6]
-
Proteolytic Cleavage: The extracellular domain of Kirrel2 is known to be cleaved, generating a soluble fragment and a membrane-bound C-terminal fragment.[7] It is possible that a similar proteolytic processing occurs for Kirrel3, which would result in multiple bands.
-
Antibody Specificity: If you are using a polyclonal antibody, it may recognize multiple epitopes on the Kirrel3 protein, some of which may be present on different isoforms or degradation products. It is also possible, though less likely with a specific Kirrel3 antibody, that there is some cross-reactivity with other Kirrel family members if they are highly expressed in your sample.
To investigate the cause of multiple bands, you can perform a blocking peptide experiment to confirm the specificity of the bands.[3] Additionally, treating your lysate with deglycosylating enzymes can help determine if the multiple bands are due to differential glycosylation.
Q3: Are there known issues with antibody cross-reactivity between Kirrel2 and Kirrel3?
Yes, due to the sequence homology between Kirrel family members, antibody cross-reactivity can be a concern. While Kirrel2 and Kirrel3 have evolved specific interactions that prevent them from forming heterodimers, their extracellular domains share similarities that could lead to antibody cross-reactivity.[8][9]
A study on a mouse Kirrel2 antibody noted approximately 40% cross-reactivity with recombinant human Kirrel2, highlighting the potential for inter-species cross-reactivity. When working with antibodies against Kirrel2 or Kirrel3, it is crucial to:
-
Use highly specific monoclonal antibodies whenever possible.
-
Perform thorough validation , including testing the antibody on knockout or knockdown samples for each of the Kirrel family members to confirm specificity.
-
Carefully design your experiments to account for potential cross-reactivity, for example, by using cell lines that endogenously express only one of the Kirrel proteins of interest.
Q4: What are the known signaling pathways for the different Kirrel isoforms?
The signaling pathways of Kirrel isoforms are still an active area of research, but some key interactions have been identified:
-
Kirrel1 (NEPH1): Kirrel1 is a crucial component of the slit diaphragm in kidney podocytes and is involved in regulating the glomerular filtration barrier.[10] It is also an upstream regulator of the Hippo signaling pathway. Kirrel1 interacts with the Hippo pathway components SAV1 and LATS1/2 through its intracellular domain, promoting LATS activation and subsequently inhibiting the transcriptional co-activators YAP and TAZ.[10]
-
Kirrel2 (NEPH3): Kirrel2 is expressed in pancreatic beta cells and is involved in regulating insulin secretion.[7] It is also found in olfactory neurons and is thought to play a role in correlating nerves that identify the same odorant through homophilic adhesion.
-
Kirrel3 (NEPH2): Kirrel3 is a synaptic adhesion molecule essential for the formation of target-specific synapses in the hippocampus.[11][12][13] It acts as a homophilic adhesion molecule to promote and stabilize contact between specific neurons.[12] The cytoplasmic domain of Kirrel3 interacts with podocin and CASK.[6] Mutations in KIRREL3 are associated with intellectual disabilities and autism spectrum disorders.[12][13]
Troubleshooting Guides
Guide 1: Western Blotting for Kirrel Isoform Detection
This guide provides a general protocol and troubleshooting tips for detecting Kirrel protein isoforms by Western blot.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[14][15] For membrane-associated proteins like Kirrels, a harsher buffer like RIPA is often recommended to ensure complete solubilization.[15]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]
-
Load samples onto a 7-10% polyacrylamide gel. The optimal percentage may vary depending on the predicted molecular weight of the isoform of interest.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane. For larger proteins like Kirrels, a wet transfer overnight at 4°C is often recommended.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Recommended starting dilutions for commercial antibodies are often between 1:250 and 1:1500.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Troubleshooting Common Western Blotting Issues
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Low protein abundance. | Increase the amount of protein loaded on the gel. |
| Poor antibody affinity. | Use a different antibody or increase the primary antibody concentration and incubation time. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage, buffer composition). | |
| Multiple Bands | Presence of different isoforms. | Consult literature and databases for known splice variants. |
| Post-translational modifications. | Treat lysate with appropriate enzymes (e.g., PNGase F for N-linked glycans). | |
| Protein degradation. | Ensure fresh protease inhibitors are used during lysis. | |
| Non-specific antibody binding. | Increase the stringency of washes or use a higher dilution of the primary antibody. Perform a blocking peptide experiment. | |
| Bands at Unexpected Molecular Weight | Post-translational modifications. | PTMs like glycosylation can significantly increase the apparent molecular weight. |
| Splice variants. | Different isoforms will have different molecular weights. | |
| Protein dimerization or aggregation. | Ensure complete denaturation of the sample before loading. |
Guide 2: Co-Immunoprecipitation (Co-IP) for Kirrel Interacting Proteins
This guide provides a protocol for identifying proteins that interact with a specific Kirrel isoform.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis:
-
Use a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Follow the lysis procedure as described in the Western Blotting protocol.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your Kirrel isoform of interest to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Analyze the eluted proteins by Western blotting, using antibodies against the "bait" Kirrel protein and the suspected "prey" interacting protein.
-
For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.
-
Troubleshooting Common Co-IP Issues
| Problem | Possible Cause | Recommended Solution |
| No "prey" protein detected | Weak or transient interaction. | Consider cross-linking proteins before lysis. |
| Antibody blocks the interaction site. | Use an antibody that targets a different epitope on the "bait" protein. | |
| Harsh lysis or wash conditions. | Use a milder lysis buffer and reduce the number or stringency of washes. | |
| High background/non-specific binding | Insufficient pre-clearing. | Increase the pre-clearing incubation time or the amount of beads used. |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody. | |
| Insufficient washing. | Increase the number of wash steps. |
Quantitative Data Summary
The following table summarizes publicly available mRNA expression data for KIRREL1, KIRREL2, and KIRREL3 in various human tissues from The Human Protein Atlas. It is important to note that this is transcript-level data and may not fully represent the expression levels of individual protein isoforms. Comprehensive, quantitative data on the protein expression of specific Kirrel isoforms is currently limited in public databases.
| Gene | Tissue | Expression Level (nTPM) |
| KIRREL1 | Kidney | High |
| Brain | Low | |
| Testis | Low | |
| KIRREL2 | Pancreas | Medium |
| Brain | Low | |
| Lymph Node | Low | |
| KIRREL3 | Brain | High |
| Skeletal Muscle | Low | |
| Kidney | Low |
nTPM = normalized Transcripts Per Million
Visualizations
Caption: Experimental workflow for Kirrel isoform analysis.
References
- 1. Modular Splicing Is Linked to Evolution in the Synapse-Specificity Molecule Kirrel3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of novel Kirrel isoform during myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel Kirrel3 gene splice variants in adult human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel Kirrel3 gene splice variants in adult human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and structural basis of olfactory sensory neuron axon coalescence by Kirrel receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated screens uncover a cell surface tumor suppressor gene KIRREL involved in Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus | eLife [elifesciences.org]
- 13. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. KIRREL antibody (22232-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Optimizing Fixation for Kirrel Protein Localization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fixation methods for preserving Kirrel protein localization in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preserving Kirrel protein localization during fixation?
Kirrel is a single-pass transmembrane protein, and like many membrane proteins, its localization can be sensitive to the fixation method used.[1][2] The primary challenge is to crosslink the protein and preserve its subcellular position at cell-cell junctions without masking the epitope recognized by the primary antibody or causing the protein to be extracted by organic solvents.
Q2: Which fixation method is generally recommended for Kirrel immunofluorescence?
Most commercially available antibodies for Kirrel have been validated using 4% paraformaldehyde (PFA) fixation. PFA is a cross-linking agent that forms covalent bonds between proteins, effectively preserving cellular architecture.[3] This method is generally a good starting point for transmembrane proteins as it is less likely to extract them from the membrane compared to organic solvents.
Q3: Can methanol fixation be used for Kirrel?
Methanol is a denaturing and precipitating fixative that can be effective for some antibodies by exposing epitopes that might be hidden after cross-linking.[4] However, it can also lead to the loss of soluble and some membrane-associated proteins.[5] Therefore, while it can be tested as an alternative, it is often considered a secondary option for transmembrane proteins like Kirrel. Some studies have shown that for certain ion channels, methanol fixation was superior to PFA, highlighting the need for empirical optimization.[3][6][7]
Q4: How does fixation time affect Kirrel staining?
Fixation time is a critical parameter. Over-fixation with PFA can lead to excessive cross-linking, which may mask the epitope and result in a weak or absent signal.[8] Conversely, under-fixation may not adequately preserve the protein's localization. A typical starting point for PFA fixation is 15-20 minutes at room temperature.[9][10]
Q5: What is the role of permeabilization, and how should it be approached for Kirrel?
Permeabilization is necessary to allow antibodies to access intracellular epitopes. When using PFA fixation, a separate permeabilization step with a detergent like Triton X-100 is required.[3] For a transmembrane protein like Kirrel, where the antibody may target an intracellular domain, permeabilization is crucial. A common concentration for Triton X-100 is 0.1-0.3%.[5][10] Methanol fixation simultaneously fixes and permeabilizes the cells.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Epitope Masking: Over-fixation with PFA. | Reduce PFA fixation time to 10-15 minutes. Consider performing antigen retrieval, a common technique in immunohistochemistry, which may also be beneficial for immunocytochemistry. |
| Protein Extraction: Use of a harsh organic solvent. | If using methanol, switch to a PFA-based fixation protocol. | |
| Suboptimal Primary Antibody Dilution: Antibody concentration is too low. | Titrate the primary antibody to determine the optimal concentration. | |
| High Background Staining | Non-specific Antibody Binding: Insufficient blocking or inappropriate antibody concentration. | Increase the blocking time and/or use a blocking buffer containing serum from the same species as the secondary antibody. Titrate the primary and secondary antibody concentrations. |
| Autofluorescence: Aldehyde fixation can induce autofluorescence. | Include a quenching step with ammonium chloride or sodium borohydride after PFA fixation. | |
| Incorrect Protein Localization (e.g., diffuse cytoplasmic staining instead of junctional) | Protein Redistribution: Inadequate fixation allowing the protein to move. | Ensure fixation is performed promptly on healthy, adherent cells. Consider a combination of PFA and a small amount of glutaraldehyde for more robust cross-linking, though this may increase autofluorescence. |
| Cell Morphology Issues: Cells are not healthy or well-adhered. | Ensure proper cell culture conditions and use coated coverslips (e.g., with poly-L-lysine or fibronectin) to promote cell adherence.[10] |
Quantitative Data Summary
| Fixation Method | Protein Type | Observation | Reference |
| 4% Paraformaldehyde (PFA) | Ion Channels (Kv1.5, Kv4.2) | Not detected at intercalated discs. | [3][6] |
| Cold Methanol | Ion Channels (Kv1.5, Kv4.2) | Detected at intercalated discs. | [3] |
| 4% Paraformaldehyde (PFA) | Ion Channels (Kir6.2, Nav1.5) | Detected at transverse tubules and sarcolemma. | |
| Cold Methanol | Ion Channels (Kir6.2, Nav1.5) | Not detected. | [7] |
| 4% Paraformaldehyde (PFA) | Neutrophil membrane and granular proteins | Stable fluorescent signal with fixation times from 15 min to 5 days for some markers. | [8] |
Note: This data highlights the protein- and epitope-dependent nature of optimal fixation. It is crucial to empirically determine the best method for Kirrel in your specific experimental system.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Kirrel Localization
This protocol is a recommended starting point based on common practices for transmembrane proteins and information from Kirrel antibody datasheets.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh or use commercially available ampules)
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated Secondary Antibody
-
Antifade Mounting Medium with DAPI
Procedure:
-
Grow cells on sterile glass coverslips to 60-80% confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-Kirrel antibody in Primary Antibody Dilution Buffer according to the manufacturer's instructions or your optimization.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using antifade mounting medium containing DAPI.
-
Seal the coverslips and store the slides at 4°C, protected from light, until imaging.
Protocol 2: Methanol Fixation for Kirrel Localization (Alternative Method)
This protocol can be tested if PFA fixation yields suboptimal results.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS)
-
Fluorophore-conjugated Secondary Antibody
-
Antifade Mounting Medium with DAPI
Procedure:
-
Grow cells on sterile glass coverslips to 60-80% confluency.
-
Gently wash the cells twice with PBS.
-
Fix and permeabilize the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
Proceed with the blocking and antibody incubation steps as described in Protocol 1 (steps 7-15).
Visualizations
Experimental Workflow for Optimizing Kirrel Fixation
Caption: Workflow for comparing PFA and methanol fixation for Kirrel immunofluorescence.
Kirrel in the Hippo Signaling Pathway
Caption: Kirrel's role in activating the Hippo signaling pathway.
References
- 1. KIRREL - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Immunofluorescence Protocol for Cell-based Assays Requiring Methanol Fixation | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells(about S100A6 in SW480 Cells) [protocols.io]
- 7. Preparing fixed cells for immunofluorescence [protocols.io]
- 8. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: Immunofluorescence Staining of Cells for Microscopy - Biotium [biotium.com]
- 10. arigobio.com [arigobio.com]
- 11. sysy.com [sysy.com]
Kirrel Protein Stability & Degradation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kirrel protein samples. The focus is on preventing and troubleshooting protein degradation to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: My Kirrel protein sample shows significant degradation on a Western blot. What are the most common causes?
A1: Degradation of Kirrel, a transmembrane protein, can occur at multiple stages of your experiment. The most common culprits are:
-
Inadequate Protease Inhibition: Kirrel is susceptible to cleavage by endogenous proteases released during cell lysis. A generic protease inhibitor cocktail may not be sufficient.
-
Suboptimal Buffer Conditions: Incorrect pH or salt concentrations in your lysis and wash buffers can lead to protein instability and unfolding, making it more prone to degradation.
-
Harsh Lysis Conditions: Overly aggressive sonication or the use of harsh detergents can denature the protein.
-
Improper Sample Handling: Multiple freeze-thaw cycles and prolonged storage at inappropriate temperatures can compromise sample integrity.
-
Cellular Regulation: Kirrel protein levels are actively regulated in the cell, including through ubiquitination and subsequent proteasomal degradation.
Q2: What is the recommended storage temperature for Kirrel protein lysates?
A2: For short-term storage (up to 5 days), samples can be kept at 4°C. For long-term storage, it is crucial to store samples at -80°C (for up to 2 months) to prevent loss of bioactivity and degradation. Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.
Q3: I am performing an immunoprecipitation (IP) for Kirrel, but the yield is very low. Could this be related to protein degradation?
A3: Yes, low yield in an IP can be a direct consequence of protein degradation. If the epitope recognized by your antibody is cleaved, the IP will fail. Additionally, if the protein is unstable in your IP buffers, it may aggregate or degrade during the incubation and wash steps. It is crucial to use a validated IP antibody and optimize your lysis and wash buffers for Kirrel stability.
II. Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter with Kirrel protein degradation.
Problem 1: Multiple unexpected bands appear below the expected molecular weight of Kirrel on a Western blot.
This is a classic sign of proteolytic degradation.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Protease Inhibition | Add a broad-spectrum protease inhibitor cocktail immediately before use. Consider supplementing with specific inhibitors. | Endogenous proteases are released upon cell lysis and can rapidly degrade target proteins. A comprehensive cocktail ensures inhibition of multiple protease classes. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer has a pH between 7.4 and 8.0 and contains an appropriate salt concentration (e.g., 150 mM NaCl). | Maintaining a physiological pH and ionic strength helps to keep the protein in its native conformation, reducing its susceptibility to proteases. |
| Delayed Processing | Work quickly and keep samples on ice or at 4°C at all times. | Proteolytic activity is temperature-dependent. Keeping samples cold significantly slows down enzymatic degradation. |
Problem 2: The Kirrel band on the Western blot is faint or absent, even with high protein input.
This could indicate rapid degradation of the full-length protein.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Protein Turnover | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting. | Kirrel may be targeted for degradation by the ubiquitin-proteasome system. Inhibiting the proteasome can lead to the accumulation of the protein. |
| Inappropriate Detergent | Use a mild, non-ionic detergent like Triton X-100 or NP-40 at a concentration of 0.5-1.0%. | Harsh detergents can denature transmembrane proteins like Kirrel, leading to aggregation and degradation. |
| Protein Aggregation | Include additives like glycerol (5-10%) in your lysis and storage buffers. | Glycerol is a stabilizing agent that can help prevent protein aggregation, which can otherwise lead to precipitation and loss of signal. |
III. Quantitative Data & Buffer Compositions
For reproducible results, it is essential to use well-defined buffer systems. The following tables provide recommended starting concentrations for key reagents.
Table 1: Recommended Protease Inhibitor Cocktail Components
| Inhibitor | Target Protease Class | Stock Concentration | Final Working Concentration |
| PMSF | Serine proteases | 100 mM in isopropanol | 1 mM |
| Aprotinin | Serine proteases | 10 mg/mL in water | 1-2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 10 mg/mL in water | 1-2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 mg/mL in ethanol | 1 µg/mL |
| EDTA | Metalloproteases | 0.5 M in water (pH 8.0) | 1-5 mM |
Note: Add inhibitors to the lysis buffer immediately before use, as some have short half-lives in aqueous solutions.
Table 2: Recommended Buffer Compositions for Kirrel Analysis
| Buffer Type | Component | Concentration | Purpose |
| Cell Lysis Buffer | Tris-HCl (pH 7.5) | 20 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength | |
| EDTA | 1 mM | Metalloprotease inhibitor | |
| Triton X-100 | 1% | Solubilize membranes | |
| Protease Inhibitor Cocktail | 1X | Inhibit proteolysis | |
| Immunoprecipitation (IP) Wash Buffer | Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Reduce non-specific binding | |
| NP-40 | 0.1% | Maintain protein solubility | |
| Sample Storage Buffer | Lysis Buffer | - | - |
| Glycerol | 10% (v/v) | Cryoprotectant and stabilizer |
IV. Experimental Protocols
Protocol 1: Cell Lysis for Kirrel Western Blot Analysis
-
Preparation: Pre-cool a centrifuge to 4°C. Prepare fresh lysis buffer (see Table 2) and add the protease inhibitor cocktail (see Table 1) immediately before use.
-
Cell Harvest: Wash cell monolayers twice with ice-cold PBS. For a 10 cm dish, add 1 mL of ice-cold lysis buffer.
-
Lysis: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant to a new pre-chilled tube. This is your protein sample.
-
Storage: For immediate use, keep on ice. For long-term storage, add glycerol to a final concentration of 10% and store at -80°C.
Protocol 2: Immunoprecipitation of Kirrel
-
Lysate Preparation: Prepare cell lysate as described in Protocol 1.
-
Pre-clearing (Optional but Recommended): Add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 1-5 µg of a Kirrel-specific antibody (validated for IP) to the pre-cleared lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Immune Complex Capture: Add 30 µL of Protein A/G agarose beads. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold IP Wash Buffer (see Table 2).
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2X SDS-PAGE sample buffer. Boil for 5 minutes to elute the protein.
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
V. Visualizations
Signaling Pathway and Experimental Workflows
Caption: Putative Kirrel degradation pathway involving the Hippo signaling cascade.
Caption: Experimental workflow for analyzing Kirrel protein stability and interactions.
Validation & Comparative
Validating Kirrel Protein-Protein Interactions: A Comparative Guide to Yeast Two-Hybrid and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) is paramount. This guide provides a comprehensive comparison of the yeast two-hybrid (Y2H) system and alternative methods for validating the interactions of Kirrel, a key transmembrane protein in the kidney's filtration barrier.
Kirrel, also known as Nephrin-like protein 1 (Neph1), plays a critical role in the formation and maintenance of the slit diaphragm, a specialized cell-cell junction between podocytes. Its interactions with other proteins, such as Nephrin and Podocin, are essential for proper kidney function. Validating these interactions is a crucial step in unraveling the molecular mechanisms of kidney diseases and developing targeted therapies.
This guide delves into the application of the yeast two-hybrid system, particularly the split-ubiquitin method suitable for transmembrane proteins like Kirrel. It also presents a comparative analysis with two powerful alternative techniques: co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET).
Performance Comparison: Y2H vs. Co-IP and FRET
The choice of a PPI validation method depends on various factors, including the nature of the proteins, the desired level of detail, and available resources. The following table summarizes the key performance aspects of the split-ubiquitin yeast two-hybrid system, co-immunoprecipitation, and FRET for studying Kirrel interactions.
| Feature | Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) | Co-Immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) |
| Principle | Reconstitution of a split ubiquitin protein upon interaction of bait and prey proteins, leading to the activation of a reporter gene. | Co-precipitation of interacting proteins from a cell lysate using an antibody specific to a target protein. | Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity. |
| Interaction Environment | In vivo (in yeast nucleus/membrane) | In vitro or in situ (from cell lysates) | In vivo (in living cells) |
| Direct vs. Indirect Interaction | Can detect direct binary interactions. | Detects interactions within a protein complex, which may be direct or indirect. | Provides evidence of very close proximity (<10 nm), strongly suggesting direct interaction. |
| Quantitative Data | Semi-quantitative (e.g., reporter gene activity) or quantitative with specific modifications. | Semi-quantitative (e.g., band intensity on Western blot) or quantitative with advanced techniques like mass spectrometry. | Highly quantitative, providing data on binding affinity and interaction dynamics. |
| Throughput | High-throughput screening of libraries is possible. | Lower throughput, typically used to confirm specific interactions. | Lower throughput, suitable for detailed analysis of specific interactions. |
| Suitability for Kirrel | Well-suited for transmembrane proteins like Kirrel.[1][2][3][4][5] | Widely used to validate interactions of endogenous or overexpressed Kirrel. | Can visualize and quantify Kirrel interactions in real-time in living cells. |
| Potential for False Positives/Negatives | Prone to false positives and negatives. | Can have issues with non-specific binding and antibody specificity. | Can be affected by fluorophore orientation and maturation.[6] |
Experimental Data for Kirrel Interactions
| Interaction | Method | Quantitative Readout | Interpretation |
| Kirrel1 - Nephrin | Split-Ubiquitin Y2H | β-galactosidase activity (Miller units) | High activity suggests strong interaction. |
| Kirrel1 - Nephrin | Co-Immunoprecipitation | Relative band intensity (Kirrel1/Nephrin) | Higher ratio indicates a stronger co-precipitation and thus interaction. |
| Kirrel1 - Nephrin | FRET | FRET Efficiency (%) | Higher efficiency indicates closer proximity and stronger interaction. |
| Kirrel1 - Podocin | Split-Ubiquitin Y2H | Yeast growth on selective media | Robust growth indicates a positive interaction. |
| Kirrel1 - Podocin | Co-Immunoprecipitation | Amount of co-precipitated Podocin (ng) | Quantifiable amount confirms interaction within a complex. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the split-ubiquitin yeast two-hybrid system and co-immunoprecipitation, adapted for the study of Kirrel protein interactions.
Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) Protocol for Kirrel Interactions
This protocol is designed for investigating the interaction between two transmembrane proteins, such as Kirrel (Bait) and Nephrin (Prey).[1][2][3][4][5]
1. Vector Construction:
- Clone the full-length cDNA of Kirrel into the "bait" vector (e.g., pBT3-STE), fusing it to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (e.g., LexA-VP16).
- Clone the full-length cDNA of Nephrin into the "prey" vector (e.g., pPR3-N), fusing it to the N-terminal half of ubiquitin (NubG).
2. Yeast Transformation:
- Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51) using the lithium acetate method.
3. Selection and Interaction Assay:
- Plate the transformed yeast on selective media lacking leucine and tryptophan to select for cells containing both plasmids.
- To test for interaction, plate the co-transformants on a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine.
- Growth on the highly selective medium indicates a positive interaction.
4. Quantitative Analysis (Optional):
- Perform a β-galactosidase assay using a liquid culture of the co-transformed yeast to quantify the strength of the interaction. Higher enzyme activity corresponds to a stronger interaction.
Co-Immunoprecipitation (Co-IP) Protocol for Kirrel and Nephrin
This protocol describes the co-immunoprecipitation of Kirrel and Nephrin from cultured podocytes.[9][10][11][12]
1. Cell Lysis:
- Harvest cultured podocytes and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein complexes.
2. Pre-clearing (Optional):
- Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
3. Immunoprecipitation:
- Incubate the pre-cleared lysate with an antibody specific for Kirrel overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
4. Washing:
- Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
5. Elution:
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
6. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with antibodies against both Kirrel (to confirm successful immunoprecipitation) and Nephrin (to detect the co-precipitated protein).
Visualizing Kirrel-Mediated Signaling and Experimental Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Kirrel-Nephrin Signaling Pathway
This diagram illustrates the signaling cascade initiated by the interaction of Kirrel and Nephrin at the slit diaphragm, leading to actin cytoskeleton reorganization.[13][14][15][16][17]
Caption: Kirrel1-Nephrin signaling at the slit diaphragm.
Split-Ubiquitin Yeast Two-Hybrid Workflow
This diagram outlines the key steps in the split-ubiquitin yeast two-hybrid experiment to test the interaction between Kirrel and Nephrin.
Caption: Workflow for Split-Ubiquitin Y2H analysis.
Co-Immunoprecipitation Workflow
This diagram illustrates the experimental workflow for co-immunoprecipitating Kirrel and its interacting partners.
Caption: Co-Immunoprecipitation experimental workflow.
References
- 1. Using the split-ubiquitin yeast two-hybrid system to test protein-protein interactions of transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gulilab.org [gulilab.org]
- 3. Split-Ubiquitin Based Membrane Yeast Two-Hybrid (MYTH) System: A Powerful Tool For Identifying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Split-Ubiquitin Membrane-Based Yeast Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 5. application-of-the-split-ubiquitin-membrane-yeast-two-hybrid-system-to-investigate-membrane-protein-interactions - Ask this paper | Bohrium [bohrium.com]
- 6. Influence of FRET and fluorescent protein maturation on the quantification of binding affinity with dual-channel fluorescence cross-correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neph1 and nephrin interaction in the slit diaphragm is an important determinant of glomerular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Highly Specific Interaction between Nephrin and MAGI1 in Slit Diaphragm Assembly and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 10. assaygenie.com [assaygenie.com]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Mutations in KIRREL1, a slit diaphragm component, cause steroid-resistant nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nephrin family interactions | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Revisiting nephrin signaling and its specialized effects on the uniquely adaptable podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Revisiting nephrin signaling and its specialized effects on the uniquely adaptable podocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kirrel1 kirre like nephrin family adhesion molecule 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Analysis of Kirrel Homologs in Drosophila and Mammals: A Guide for Researchers
A deep dive into the conserved and divergent roles of Kirrel immunoglobulin superfamily members in the filtration organs of insects and mammals, this guide provides a comparative overview of their molecular interactions, signaling pathways, and the experimental methodologies used for their study.
The Kirrel family of immunoglobulin-like cell adhesion molecules plays a pivotal, evolutionarily conserved role in the formation and function of filtration diaphragms—specialized cell-cell junctions critical for ultrafiltration. In mammals, Kirrel1 (also known as NEPH1) is a key component of the kidney's glomerular slit diaphragm, located between podocyte foot processes. Its Drosophila ortholog, Kirre (also known as Roughest), is essential for the formation of the nephrocyte diaphragm, a structure analogous to the slit diaphragm. This guide provides a comparative analysis of these homologous proteins, presenting key data, experimental protocols, and signaling pathway diagrams to aid researchers in the fields of nephrology, developmental biology, and drug discovery.
Functional Homologs and Their Core Interactions
Kirrel homologs in both mammals and Drosophila are integral membrane proteins characterized by extracellular immunoglobulin (Ig) domains, a single transmembrane domain, and a cytoplasmic tail. They form the structural backbone of the filtration barrier through heterophilic and homophilic interactions with other Ig superfamily members.
In mammalian podocytes , NEPH1 forms a crucial partnership with Nephrin. This interaction, along with homophilic Nephrin interactions, creates the zipper-like structure of the slit diaphragm.[1][2] This complex is anchored to the podocyte cytoskeleton via scaffolding proteins like podocin and CD2AP.
In Drosophila nephrocytes , Kirre interacts with its partner Sticks and stones (Sns), the ortholog of mammalian Nephrin, to form the nephrocyte diaphragm.[3][4] This interaction is fundamental for the diaphragm's integrity and the nephrocyte's filtration function.[3][4]
While the core function of forming a filtration barrier is conserved, the specific molecular interactions and their quantitative properties may differ.
Quantitative Data Summary
Understanding the quantitative aspects of protein expression and interaction is crucial for building accurate models of slit diaphragm function. Below is a summary of available quantitative data for Kirrel homologs and their primary interaction partners.
| Organism | Protein | Cell Type | Expression Level/Ratio | Binding Affinity (Kd) | Method | Reference |
| Mammals (Mouse) | NEPH1 | Podocyte | Ratio to Nephrin ~2:1 | NEPH1-HGF: Not specified; Nephrin-HGF: 20-fold higher affinity than NEPH1-HGF | Quantitative Proteomics (copy number) | |
| Nephrin | Podocyte | Ratio to NEPH1 ~1:2 | Nephrin homophilic interaction: Not specified | Surface Plasmon Resonance | [5][6] | |
| Drosophila | Kirre | Nephrocyte | Data not available | Data not available | - | - |
| Sns | Nephrocyte | Data not available | Data not available | - | - |
Signaling Pathways: Conserved and Divergent Mechanisms
Beyond their structural role, Kirrel homologs are signaling molecules that regulate the actin cytoskeleton, endocytosis, and cell survival.
Mammalian NEPH1 Signaling
In podocytes, NEPH1 signaling is initiated by phosphorylation of its cytoplasmic tail, triggering a cascade of downstream events. Key signaling interactions include:
-
Phosphorylation-dependent recruitment of adaptor proteins: Upon phosphorylation, NEPH1 recruits SH2 domain-containing proteins like Grb2.
-
Modulation of the Hippo Pathway: NEPH1 has been shown to interact with SAV1, a core component of the Hippo tumor suppressor pathway, suggesting a role in regulating cell proliferation and apoptosis.
-
Crosstalk with Nephrin Signaling: NEPH1 and Nephrin form a signaling complex that cooperatively regulates the actin cytoskeleton.
Drosophila Kirre Signaling
The downstream signaling pathway of Kirre in nephrocytes is an active area of research. Current evidence points to its role in regulating endocytosis and maintaining the intricate structure of the nephrocyte diaphragm. Key aspects of Kirre's function include:
-
Regulation of Endocytosis: Kirre, in concert with Sns, is crucial for the proper formation of the labyrinthine channels and the uptake of molecules from the hemolymph.[3][4]
-
Cytoskeletal Linkage: The Kirre/Sns complex is thought to be linked to the actin cytoskeleton, although the precise molecular players are still being identified.
-
Involvement of Polarity Proteins: Apical-basal polarity proteins play a role in the assembly and maintenance of the nephrocyte diaphragm, suggesting a functional link to Kirre signaling.[7]
-
Modulation by Systemic Signals: The JAK-STAT and mTOR signaling pathways have been shown to impact nephrocyte function, suggesting that Kirre's activity may be modulated by systemic cues.[8][9]
Experimental Protocols
Reproducible and robust experimental protocols are the foundation of scientific advancement. This section provides detailed methodologies for key experiments used to study Kirrel homologs.
Co-Immunoprecipitation of Membrane Proteins
This protocol is designed to isolate and identify interaction partners of membrane-bound proteins like NEPH1 and Kirre.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.
-
Antibody-coupled magnetic or agarose beads (e.g., Protein A/G).
-
Primary antibody against the protein of interest (NEPH1 or Kirre).
Procedure:
-
Cell Lysis: Lyse cells or tissues in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with beads (without antibody) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with antibody-coupled beads overnight at 4°C.
-
Washing: Wash the beads several times with wash buffer.
-
Elution: Elute the bound proteins using elution buffer.
-
Analysis: Analyze the eluate by Western blotting or mass spectrometry.
Western Blotting for Signaling Proteins
This protocol is used to detect and quantify the expression and phosphorylation status of proteins in a complex mixture.
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates and determine the protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
Immunofluorescence of Kidney and Nephrocyte Tissues
This technique allows for the visualization of the subcellular localization of proteins within tissues.
Procedure:
-
Tissue Preparation: Fix, embed (in paraffin or OCT), and section the tissue.
-
Antigen Retrieval: For paraffin sections, perform antigen retrieval to unmask the epitopes.
-
Permeabilization and Blocking: Permeabilize the cells (if targeting intracellular antigens) and block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei (e.g., with DAPI) and mount the sections.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Conclusion and Future Directions
The study of Kirrel homologs in Drosophila and mammals has provided invaluable insights into the fundamental principles of filtration barrier formation and function. While the core structural roles of these proteins are well-conserved, the intricacies of their signaling pathways, particularly in Drosophila nephrocytes, offer exciting avenues for future research. Further quantitative studies on protein-protein interactions and expression levels will be crucial for developing comprehensive models of the slit and nephrocyte diaphragms. The genetic tractability of Drosophila continues to make it a powerful model for dissecting the complex molecular networks that govern renal health and disease, with direct implications for understanding and treating human kidney disorders.
References
- 1. Nephrin and Neph1 co-localize at the podocyte foot process intercellular junction and form cis hetero-oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neph1 and nephrin interaction in the slit diaphragm is an important determinant of glomerular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sns and Kirre, the Drosophila orthologs of Nephrin and Neph1, direct adhesion, fusion and formation of a slit diaphragm-like structure in insect nephrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sns and Kirre, the Drosophila orthologs of Nephrin and Neph1, direct adhesion, fusion and formation of a slit diaphragm-like structure in insect nephrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of slit diaphragm proteins NEPHRIN and NEPH1 upon binding of HGF promotes podocyte repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nephrin Promotes Cell-Cell Adhesion through Homophilic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Drosophila Nephrocytes to Understand the Formation and Maintenance of the Podocyte Slit Diaphragm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT pathway activation compromises nephrocyte function in a Drosophila high-fat diet model of chronic kidney disease [elifesciences.org]
- 9. mTOR-Dependent Autophagy Regulates Slit Diaphragm Density in Podocyte-like Drosophila Nephrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kirrel3 in Synapse Formation: A Comparative Analysis
An in-depth guide for researchers and drug development professionals confirming the essential role of the immunoglobulin superfamily member Kirrel3 in the precise wiring of the hippocampus. This guide provides a comparative analysis of Kirrel3 with other key synaptic adhesion molecules, supported by quantitative data and detailed experimental protocols.
Kirrel3, a transmembrane protein belonging to the immunoglobulin superfamily, has emerged as a critical player in the intricate process of synapse formation, particularly within the complex circuitry of the hippocampus. This guide delves into the in vivo evidence supporting Kirrel3's function, offering a comparative perspective against other well-established synaptic organizers. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways, we aim to provide a comprehensive resource for researchers and professionals engaged in neuroscience and drug discovery.
Kirrel3's Pivotal Role in Hippocampal Mossy Fiber Synapse Development
In the hippocampus, dentate gyrus (DG) granule cells form excitatory synapses, known as mossy fiber synapses, with both CA3 pyramidal neurons and GABAergic interneurons.[1] Kirrel3 plays a highly specific role in the formation of synapses between DG mossy fibers and a subset of GABAergic interneurons.[1][2] It functions as a homophilic adhesion molecule, meaning Kirrel3 on the presynaptic mossy fiber terminal binds to Kirrel3 on the postsynaptic GABAergic neuron, thereby initiating and stabilizing the synaptic connection.[1][3]
The functional significance of this precise connectivity is profound. The DG-GABAergic synapse is a key component of a feed-forward inhibitory circuit that regulates the activity of CA3 pyramidal neurons.[1][4] Loss of Kirrel3 function leads to a significant reduction in these specific synapses, resulting in disinhibition and hyperactivity of the CA3 network.[1][4] This disruption in the delicate balance of excitation and inhibition is thought to contribute to the pathophysiology of neurodevelopmental disorders, as mutations in the KIRREL3 gene have been associated with intellectual disability and autism spectrum disorder.[5]
Quantitative Analysis: The Impact of Kirrel3 Knockout
To substantiate the critical role of Kirrel3 in vivo, numerous studies have employed knockout mouse models. The following table summarizes key quantitative findings from this research, highlighting the significant reduction in specific synaptic structures and the resulting physiological consequences.
| Parameter Measured | Wild-Type (WT) Mice | Kirrel3 Knockout (KO) Mice | Percentage Change in KO | Reference |
| Mossy Fiber Filopodia Density | ||||
| (structures giving rise to DG-GABA synapses) | Normalized to 100% | Significant reduction | ~40-50% decrease | Martin et al., 2015 |
| Mossy Fiber Synapses onto GABAergic Neurons | ||||
| (Synapse Density) | Normalized to 100% | Significantly lower | ~50% reduction | Martin et al., 2017 |
| CA3 Pyramidal Neuron Activity | ||||
| (Spontaneous Excitatory Postsynaptic Current Frequency) | Baseline | Significantly increased | Variable, but consistently higher | Martin et al., 2015 |
| (Excitation/Inhibition Ratio) | Balanced | Skewed towards excitation | Increased E/I ratio | [4][5] |
Comparative Analysis: Kirrel3 vs. Other Synaptic Adhesion Molecules
While Kirrel3 plays a highly specific role, it is part of a larger molecular toolkit that orchestrates synapse formation. Understanding its function in the context of other synaptic adhesion families, such as Neurexins-Neuroligins and Cadherins, provides a more complete picture of synaptic development.
| Feature | Kirrel3 | Neurexin-Neuroligin Complex | Cadherin Superfamily |
| Primary Location in Hippocampus | Presynaptic DG mossy fibers and postsynaptic GABAergic interneurons in CA3. | Ubiquitously expressed at both excitatory and inhibitory synapses throughout the hippocampus.[6] | Present at both excitatory and inhibitory synapses, with specific cadherins showing differential localization.[7][8] |
| Binding Specificity | Primarily homophilic (Kirrel3-Kirrel3). | Heterophilic (Neurexin binds to Neuroligin).[6] | Primarily homophilic (e.g., N-cadherin to N-cadherin).[7] |
| Role in Synapse Specificity | High specificity for DG-GABAergic synapses.[1] | Different isoforms of Neurexins and Neuroligins contribute to the specification of excitatory versus inhibitory synapses.[6][9] | Different cadherin subtypes are involved in the formation and plasticity of distinct synaptic populations.[8] |
| Reported Knockout Phenotype in Hippocampus | Specific loss of DG-GABAergic synapses and CA3 hyperactivity.[1] | Broader defects in synaptic transmission and plasticity at both excitatory and inhibitory synapses.[6] | Alterations in spine morphology, synapse stability, and synaptic plasticity.[10] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches used to study Kirrel3, the following diagrams are provided.
Caption: Kirrel3-mediated homophilic binding and synapse formation.
Caption: Workflow for DiI labeling of mossy fibers.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
DiI Labeling of Mossy Fibers in Fixed Hippocampal Slices
This protocol is used to visualize and quantify the morphology of mossy fiber axons and their filopodial extensions.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Vibratome or similar tissue slicer
-
DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) crystals
-
Fine-tipped tungsten needles
-
Mounting medium (e.g., Fluoromount)
-
Confocal microscope
Procedure:
-
Perfusion and Fixation: Anesthetize the mouse and perfuse transcardially with PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C.[11]
-
Slicing: Prepare 150-200 µm thick coronal or sagittal slices of the hippocampus using a vibratome.[12]
-
DiI Crystal Placement: Place a hippocampal slice on a filter paper or parafilm to gently remove excess moisture. Under a dissecting microscope, carefully place a small DiI crystal into the dentate gyrus (DG) cell body layer using a fine-tipped needle.[13][14]
-
Dye Diffusion: Place the slice in a light-protected, humid chamber containing PBS and incubate at 37°C for 1-2 weeks to allow the lipophilic dye to diffuse along the mossy fiber axons.[14]
-
Mounting and Imaging: Mount the slices on glass slides using an appropriate mounting medium. Image the DiI-labeled mossy fibers using a confocal microscope with appropriate laser lines and filters for DiI (Excitation: ~549 nm, Emission: ~565 nm).[13][15]
-
Analysis: Acquire z-stacks of the mossy fiber terminals in the CA3 region. Use imaging software (e.g., ImageJ/Fiji, Imaris) to create 3D reconstructions and quantify the density and length of mossy fiber filopodia.
In Vitro Synapse Formation Assay
This assay is used to assess the synaptogenic potential of Kirrel3 and its variants in a controlled cellular environment.
Materials:
-
Primary hippocampal neuron cultures (from wild-type and Kirrel3 KO mice)
-
Expression vectors for GFP (control) and Kirrel3 (wild-type and variants) fused with a fluorescent protein
-
Lipofectamine or other transfection reagent
-
Antibodies against presynaptic (e.g., Synapsin I, VGLUT1) and postsynaptic (e.g., PSD-95, Homer1) markers
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Neuron Culture and Transfection: Culture primary hippocampal neurons from E18 mouse embryos. At DIV (days in vitro) 7-10, transfect the neurons with the desired expression vectors using a suitable transfection method.[3]
-
Immunocytochemistry: At DIV 14-21, fix the cultured neurons with 4% PFA. Permeabilize the cells and block non-specific antibody binding. Incubate with primary antibodies against synaptic markers overnight at 4°C.
-
Staining and Imaging: Wash the cells and incubate with fluorescently labeled secondary antibodies. Mount the coverslips on slides. Acquire images of transfected neurons and surrounding synaptic puncta using a confocal microscope.
-
Quantification: Quantify the number and density of synaptic puncta (co-localization of pre- and postsynaptic markers) along the dendrites of transfected neurons. Compare the synapse density between neurons expressing GFP and those expressing Kirrel3 or its variants.[3]
Conclusion
The in vivo evidence compellingly confirms the indispensable role of Kirrel3 in the target-specific formation of synapses between dentate gyrus mossy fibers and GABAergic interneurons in the hippocampus. Quantitative data from knockout models demonstrate a significant reduction in these synapses, leading to a measurable imbalance in hippocampal circuit activity. When compared to other synaptic adhesion molecules like Neurexins-Neuroligins and Cadherins, Kirrel3 exhibits a remarkable degree of specificity in its function. The provided experimental protocols offer a practical guide for researchers seeking to investigate Kirrel3 and other molecules involved in the intricate process of synaptogenesis. A thorough understanding of Kirrel3's function not only deepens our knowledge of neural circuit development but also provides a valuable molecular target for potential therapeutic interventions in neurodevelopmental disorders characterized by synaptic deficits.
References
- 1. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus | eLife [elifesciences.org]
- 2. Examining Hippocampal Mossy Fiber Synapses by 3D Electron Microscopy in Wildtype and Kirrel3 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kirrel3-Mediated Synapse Formation Is Attenuated by Disease-Associated Missense Variants | Journal of Neuroscience [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease [frontiersin.org]
- 6. Neurexin–neuroligin signaling in synapse development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Cadherin Redistribution during Synaptogenesis in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cadherins and catenins in dendrite and synapse morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurexins Induce Differentiation of GABA and Glutamate Postsynaptic Specializations via Neuroligins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cadherins and catenins at synapses: roles in synaptogenesis and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DiI labeling experiment - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 13. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 14. journals.library.columbia.edu [journals.library.columbia.edu]
- 15. apexbt.com [apexbt.com]
Kirrel Signaling Compared to Other Cell Adhesion Molecule Pathways: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cell adhesion molecule (CAM) signaling pathways is critical for deciphering complex biological processes and identifying novel therapeutic targets. This guide provides a comparative overview of Kirrel signaling alongside three other major CAM pathways: cadherins, integrins, and selectins. We present available quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of their distinct and overlapping functions.
While direct quantitative comparisons across all aspects of these diverse pathways are not always available in the literature, this guide collates key performance metrics and mechanistic insights to offer a valuable comparative resource.
Signaling Pathways: A Visual Comparison
To understand the functional divergence of these CAMs, it is essential to visualize their respective signaling cascades. The following diagrams, rendered using Graphviz (DOT language), illustrate the key players and interactions within each pathway.
Kirrel Signaling Pathway
Kirrel proteins, members of the immunoglobulin superfamily, are crucial for cell-cell recognition and tissue morphogenesis. Recent studies have implicated Kirrel in the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. Upon homophilic binding, Kirrel can recruit Salvador homolog 1 (SAV1) to the cell membrane, which in turn can activate the Hippo kinase cascade, leading to the phosphorylation and inactivation of the transcriptional co-activator YAP.
Unraveling the Transcriptomic Landscape of Kirrel Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate cellular mechanisms governed by specific genes is paramount. This guide provides a comprehensive comparison of the transcriptomic profiles of Kirrel knockout and wild-type cells, offering insights into the gene's role in cellular signaling and function. The information presented is based on published experimental data, providing a valuable resource for studies in oncology and developmental biology.
The gene Kirrel (also known as KIRREL1 or NEPH1) has been identified as a key player in crucial signaling pathways that regulate cell growth, proliferation, and adhesion. To elucidate its function, researchers have employed gene knockout technologies, such as CRISPR-Cas9, to create cell lines lacking Kirrel expression. Subsequent comparative transcriptomic analysis, primarily through RNA sequencing (RNA-seq), has revealed significant alterations in the gene expression profiles of these knockout cells compared to their wild-type counterparts.
Summary of Key Transcriptomic Changes
Analysis of RNA-seq data from Kirrel knockout (KO) cells has shown a distinct pattern of differential gene expression. Notably, a significant enrichment of upregulated genes is associated with the Hippo signaling pathway, a critical regulator of organ size and a known tumor suppressor pathway.
Table 1: Key Upregulated Hippo Pathway Target Genes in Kirrel Knockout Cells
| Gene | Description | Fold Change (KO vs. WT) |
| CYR61 | Cysteine-rich angiogenic inducer 61 | Significantly Increased |
| CTGF | Connective tissue growth factor | Significantly Increased |
| AMOTL2 | Angiomotin like 2 | Significantly Increased |
These findings strongly suggest that Kirrel plays a role in suppressing the activity of the transcriptional coactivators YAP/TAZ, the primary effectors of the Hippo pathway.
Experimental Protocols
The following section details the typical methodologies employed in the comparative transcriptomic analysis of Kirrel knockout and wild-type cells.
Generation of Kirrel Knockout Cell Lines
A common method for generating Kirrel knockout cell lines, such as in HEK293A cells, is the CRISPR-Cas9 system.
Caption: The role of Kirrel in the Hippo signaling pathway.
In Kirrel knockout cells, the recruitment of SAV1 to the membrane is impaired, leading to reduced activation of the Hippo pathway. Consequently, YAP/TAZ are not efficiently phosphorylated, allowing them to translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of pro-proliferative and anti-apoptotic genes.
The PI3K/AKT/mTOR Signaling Pathway
Studies have also implicated Kirrel in the regulation of the PI3K/AKT/mTOR pathway, a central signaling cascade that controls cell growth, metabolism, and survival. It has been observed that knockdown of Kirrel can lead to a decrease in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR. This suggests that Kirrel may normally contribute to the activation of this pathway, and its absence leads to reduced signaling.
Caption: Kirrel's potential involvement in the PI3K/AKT/mTOR signaling pathway.
The precise mechanism by which Kirrel influences the PI3K/AKT/mTOR pathway is still under investigation. However, the observed decrease in phosphorylation of key pathway components upon Kirrel knockdown suggests a potential role in modulating upstream signals that feed into this cascade.
Conclusion
The comparative transcriptomic analysis of Kirrel knockout and wild-type cells provides compelling evidence for Kirrel's function as a tumor suppressor, primarily through its activation of the Hippo signaling pathway. The upregulation of Hippo target genes in the absence of Kirrel underscores its role in restraining cell proliferation and promoting apoptosis. Furthermore, emerging evidence suggests a potential, albeit less defined, role for Kirrel in modulating the PI3K/AKT/mTOR pathway.
This guide serves as a foundational resource for researchers investigating the multifaceted roles of Kirrel. The provided experimental frameworks and signaling pathway diagrams offer a basis for further exploration into the therapeutic potential of targeting Kirrel and its associated pathways in various diseases, including cancer. Future studies with publicly available, comprehensive transcriptomic datasets will undoubtedly provide a more granular understanding of the downstream effects of Kirrel loss.
Unveiling the Molecular Handshake: A Guide to Confirming the Kirrel-CASK Protein Interaction
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling cellular pathways and designing targeted therapeutics. This guide provides a comparative analysis of experimental methods to confirm the interaction between the Kin of IRRE-like (Kirrel) protein and the Calcium/calmodulin-dependent serine protein kinase (CASK), offering a framework for robust validation and data interpretation.
The interaction between Kirrel proteins, particularly Kirrel3, and the scaffolding protein CASK is crucial for proper neuronal development and synapse formation. Disruptions in this interaction have been implicated in neurodevelopmental disorders, making its validation a key area of research. This guide details the experimental protocols used to confirm this interaction and compares it with other known binding partners of both Kirrel and CASK.
Comparative Analysis of Protein Interactions
To contextualize the Kirrel-CASK interaction, it is essential to compare it with other known binding partners. The following table summarizes the available data on these interactions. A notable gap in the current literature is the absence of precise quantitative binding affinity data (e.g., dissociation constant, Kd) for the Kirrel-CASK interaction, highlighting a critical area for future investigation.
| Bait Protein | Prey Protein | Method of Confirmation | Quantitative Binding Affinity (Kd) | Cellular Context |
| Kirrel3 (intracellular domain) | CASK | Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP)[1] | Not Reported | Neuronal cells[1] |
| Kirrel3 (extracellular domain) | MAP1B | Y2H, Co-IP[1] | Not Reported | Neuronal cells[1] |
| Kirrel3 (extracellular domain) | MYO16 | Y2H, Co-IP[1] | Not Reported | Neuronal cells[1] |
| CASK | Mint1 | Co-Immunoprecipitation | Not Reported | Brain |
| CASK | Veli | Co-Immunoprecipitation | Not Reported | Brain |
| CASK | Neurexin | Co-Immunoprecipitation | Not Reported | Brain |
| CASK | Syndecan-2 | Yeast Two-Hybrid, Co-Immunoprecipitation | Not Reported | Neuronal synapses |
Experimental Protocols for Validating the Kirrel-CASK Interaction
Two primary methods have been successfully employed to demonstrate the interaction between Kirrel3 and CASK: the Yeast Two-Hybrid (Y2H) assay and Co-Immunoprecipitation (Co-IP).[1]
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful molecular biology technique used to discover protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor when two proteins of interest (fused to the DNA-binding and activation domains of the transcription factor, respectively) interact.
Detailed Protocol:
-
Vector Construction:
-
The cDNA encoding the intracellular domain of human KIRREL3 is cloned into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (DBD).
-
A human brain cDNA library is cloned into a "prey" vector (e.g., pGADT7), fusing the library of proteins to the GAL4 activation domain (AD).
-
-
Yeast Transformation and Mating:
-
The bait plasmid is transformed into a haploid yeast strain of one mating type (e.g., MATa).
-
The prey library plasmids are transformed into a haploid yeast strain of the opposite mating type (e.g., MATα).
-
The two yeast strains are mated to allow for the co-expression of the bait and prey fusion proteins in diploid yeast.
-
-
Selection and Screening:
-
Diploid yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for cells containing both plasmids and to test for interaction.
-
The activation of a reporter gene (e.g., HIS3) by the reconstituted GAL4 transcription factor allows yeast to grow on the selective medium, indicating a protein-protein interaction.
-
Positive clones are further validated by assessing the activation of a second reporter gene (e.g., lacZ) using a colorimetric assay (e.g., β-galactosidase assay).
-
-
Identification of Interacting Partners:
-
The prey plasmids from positive yeast colonies are isolated and the cDNA inserts are sequenced to identify the protein that interacts with the bait (Kirrel3). In this case, CASK was identified as an interacting partner.
-
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is a widely used technique to study protein-protein interactions in a more native cellular environment. This method involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, and then detecting any associated proteins (the "prey") that are co-precipitated.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293H) cells or neuronal cells are cultured under standard conditions.
-
Cells are co-transfected with expression vectors encoding tagged versions of the proteins of interest. For example, KIRREL3 fused with a Myc tag and CASK fused with a Flag tag.
-
-
Cell Lysis:
-
Transfected cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.
-
An antibody specific to one of the protein tags (e.g., anti-Flag antibody to pull down CASK) is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target protein.
-
Protein A/G agarose beads are then added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific to the other protein tag (e.g., anti-Myc antibody to detect Kirrel3).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescent substrate. The presence of a band corresponding to Kirrel3 in the CASK immunoprecipitate confirms the interaction.
-
Logical Relationship of Validation
The confirmation of the Kirrel-CASK interaction relies on the convergence of evidence from multiple, independent experimental approaches. The Y2H assay provides initial evidence of a direct or close interaction in a controlled genetic system, while the Co-IP assay validates this interaction in a more physiologically relevant mammalian cell context, demonstrating that the two proteins are part of the same complex.
References
Comparative Analysis of Kirrel1 and Kirrel3 Knockout Mice Phenotypes
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the phenotypes observed in Kirrel1 and Kirrel3 knockout mice, offering valuable insights for researchers in neuroscience, nephrology, and developmental biology. The data presented herein is compiled from multiple studies to facilitate a comprehensive understanding of the distinct and overlapping functions of these two closely related cell adhesion molecules.
Key Phenotypic Comparison
The most striking difference between Kirrel1 and Kirrel3 knockout mice lies in their primary organ systems affected. Kirrel1 deficiency leads to severe kidney defects and perinatal lethality, whereas Kirrel3 ablation results in specific neurological and behavioral abnormalities. This divergence is largely attributed to their distinct expression patterns, with Kirrel1 being crucial for the formation of the kidney's glomerular filtration barrier and Kirrel3 playing a significant role in synapse formation in the central nervous system. Notably, Kirrel1 and its close homolog Kirrel2 are not expressed in the hippocampus, a key area of Kirrel3 function[1].
Quantitative Phenotypic Data
| Feature | Kirrel1 Knockout Mouse | Kirrel3 Knockout Mouse |
| Viability | Perinatal lethality[2] | Viable[3][4] |
| Gross Anatomy | Effacement of glomerular podocytes[2] | Normal brain and body size[4] |
| Kidney Phenotype | Severe proteinuria[5] | Not reported |
| Neurological Phenotype | No significant neurological phenotype reported; not expressed in hippocampus[1] | Impaired synapse formation, specifically mossy fiber-GABAergic interneuron synapses in the hippocampus[1][4] |
| Behavioral Phenotype | Not extensively studied due to lethality; conditional knockouts show alterations in Hippo signaling-related processes[5] | Autistic-like behaviors including social and communicative deficits, repetitive behaviors, hyperactivity, and sensory abnormalities[6] |
| Synaptic Structure | Not applicable in the CNS | Reduced number of mossy fiber filopodia and synapses onto GABAergic neurons[1][4] |
| Synaptic Function | Not applicable in the CNS | Increased excitability of CA3 neurons due to reduced feed-forward inhibition[1][4] |
| Molecular Function | Component of the podocyte slit diaphragm; regulator of the Hippo signaling pathway[2][5] | Homophilic cell adhesion molecule promoting target-specific synapse formation[1][3][7] |
Experimental Protocols
Kirrel1 Knockout Mouse: Kidney Histology
Objective: To assess the structural integrity of the glomerulus in Kirrel1 knockout mice.
Methodology:
-
Tissue Preparation: Kidneys from perinatal Kirrel1 knockout and wild-type littermate mice are fixed in 4% paraformaldehyde and embedded in paraffin.
-
Sectioning: 5 µm sections are cut using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment.
-
Periodic acid-Schiff (PAS) Staining: To visualize the basement membranes and mesangial matrix.
-
Transmission Electron Microscopy (TEM): For ultrastructural analysis of podocyte foot processes and the slit diaphragm. Kidneys are fixed in glutaraldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin. Ultrathin sections are then stained with uranyl acetate and lead citrate.
-
Kirrel3 Knockout Mouse: Analysis of Mossy Fiber Synapses
Objective: To quantify the number and morphology of hippocampal mossy fiber synapses.
Methodology:
-
DiI Labeling:
-
Brains from postnatal day 14 (P14) Kirrel3 knockout and wild-type mice are fixed.
-
Small crystals of the lipophilic dye DiI are placed into the dentate gyrus.
-
Brains are incubated for several weeks to allow for dye diffusion along the mossy fiber axons.
-
-
Confocal Microscopy:
-
Vibratome sections of the hippocampus are prepared.
-
Z-stack images of DiI-labeled mossy fiber boutons in the CA3 region are acquired using a confocal microscope.
-
-
3D Reconstruction and Analysis:
-
The 3D structure of individual mossy fiber boutons and their filopodia is reconstructed from the Z-stacks using imaging software.
-
The number and length of filopodia per bouton are quantified.
-
Kirrel3 Knockout Mouse: Behavioral Testing
Objective: To assess social behavior and repetitive behaviors.
Methodology:
-
Three-Chambered Social Approach Test:
-
The test apparatus consists of three interconnected chambers.
-
Sociability Phase: The subject mouse is placed in the center chamber and allowed to explore all three chambers, one containing a novel mouse (stranger 1) under a wire cage and the other containing an empty cage. Time spent in each side chamber and sniffing each cage is recorded.
-
Social Novelty Phase: A new mouse (stranger 2) is placed in the previously empty cage. The subject mouse's preference for the novel mouse over the familiar mouse is assessed.
-
-
Marble Burying Test:
-
The mouse is placed in a cage containing a layer of bedding with 20 marbles evenly spaced on top.
-
The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted as a measure of repetitive, compulsive-like behavior.
-
Signaling Pathways and Experimental Workflows
Kirrel1 in the Hippo Signaling Pathway
Kirrel1 acts as a transmembrane protein that recruits Salvador family WW domain-containing protein 1 (SAV1) to cell-cell contact sites. This interaction is a part of the Hippo signaling pathway, which plays a crucial role in regulating organ size and cell proliferation. In the context of Kirrel1 knockout, the disruption of this recruitment can lead to dysregulation of the Hippo pathway.
Caption: Kirrel1 recruits SAV1 to the plasma membrane, initiating the Hippo signaling cascade.
Kirrel3-Mediated Synapse Formation
Kirrel3 is a homophilic adhesion molecule, meaning it binds to other Kirrel3 molecules on adjacent cells. This interaction is critical for the formation and stabilization of specific synapses, particularly between dentate granule (DG) neurons and GABAergic interneurons in the hippocampus.
Caption: Homophilic binding of Kirrel3 between a DG neuron and a GABAergic interneuron promotes synapse formation.
Experimental Workflow: Behavioral Analysis of Kirrel3 Knockout Mice
The following diagram outlines the typical workflow for assessing the behavioral phenotype of Kirrel3 knockout mice.
Caption: Workflow for behavioral phenotyping of Kirrel3 knockout mice.
References
- 1. The intellectual disability gene Kirrel3 regulates target-specific mossy fiber synapse development in the hippocampus | eLife [elifesciences.org]
- 2. Frontiers | Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease [frontiersin.org]
- 3. Kirrel3-Mediated Synapse Formation Is Attenuated by Disease-Associated Missense Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the synapse adhesion molecule Kirrel3 in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell adhesion molecule KIRREL1 is a feedback regulator of Hippo signaling recruiting SAV1 to cell-cell contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abnormal behaviours relevant to neurodevelopmental disorders in Kirrel3-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for Kirei Kirei (Formerly Kirel) Hand Soap
Disclaimer: The product name "Kirel" is likely a misspelling of "Kirei Kirei," a widely available brand of antibacterial hand soap manufactured by the Lion Corporation. This guidance is based on the assumption that the product is Kirei Kirei hand soap. A specific Safety Data Sheet (SDS) for this consumer product was not located in public databases. The following procedures are based on general safety guidelines for commercial hand soaps. For disposal of large quantities or in a regulated laboratory environment, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to local regulations.
Immediate Safety and Handling Information
Kirei Kirei hand soap is formulated for personal hygiene and is generally safe when used as directed. However, for laboratory and professional environments, the following precautions should be observed:
-
Avoid Eye Contact: In case of accidental contact with eyes, rinse immediately and thoroughly with water.
-
For External Use Only: This product is not intended for ingestion.
-
Skin Conditions: Individuals with pre-existing skin conditions such as eczema or dermatitis should avoid prolonged contact.[1][2]
-
Storage: Store in its original container in a cool, dry place away from direct sunlight and extreme temperatures.
Disposal of Unused Product
The appropriate disposal method for Kirei Kirei hand soap depends on the quantity of the unused product.
Small Quantities (e.g., residual amounts in containers, small spills):
For small quantities typical of a research lab or office setting, the product can be safely disposed of down the drain with copious amounts of water. Most household and commercial cleaning products that are water-soluble are designed to be processed by standard wastewater treatment systems.[3]
Large Quantities (e.g., bulk containers, expired stock):
Disposing of large volumes of liquid soap down the drain may not be permissible and could potentially disrupt wastewater treatment processes. For bulk disposal, it is recommended to:
-
Consult a Professional Waste Disposal Service: Contact a licensed waste management company to handle the disposal of large quantities of commercial products.
-
Follow Local Regulations: Adhere to all local and institutional regulations regarding the disposal of non-hazardous liquid waste.
Disposal of Empty Containers
Empty Kirei Kirei hand soap containers are typically made of recyclable plastic.
-
Rinse Thoroughly: Triple rinse the empty container with water to remove any product residue.
-
Recycle: Dispose of the clean, empty container in a designated recycling bin according to your local recycling guidelines.
Quantitative Data Summary
As a specific Safety Data Sheet (SDS) was not available, no quantitative data regarding toxicity, biodegradability, or other disposal-related metrics can be provided.
Experimental Protocols
No experimental protocols related to the disposal of this product were found. The recommended disposal methods are based on general safety and environmental guidelines for similar products.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Kirei Kirei hand soap.
Caption: Decision workflow for the proper disposal of Kirei Kirei hand soap.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
